3-Bromo-5H-pyrrolo[2,3-B]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWQJGZBIFQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725531 | |
| Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-49-3 | |
| Record name | 3-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1260665-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in medicinal chemistry. Its established CAS Number is 1260665-49-3. This document details its chemical and physical properties, provides an experimental protocol for its use in synthesis, and discusses its significant application as a building block for potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR). Furthermore, this guide presents quantitative data on the biological activity of its derivatives and illustrates the fundamental FGFR signaling pathway, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a versatile scaffold in organic synthesis, lending itself to further functionalization, primarily through cross-coupling reactions. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1260665-49-3 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
General Procedure for the Sulfonylation of this compound
This protocol describes the synthesis of 3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, a common step in the elaboration of the core scaffold for biological screening.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Benzenesulfonyl chloride (1.1 eq)
Procedure:
-
To a solution of this compound in anhydrous DMF at 0°C, add sodium hydride portion-wise.
-
Stir the reaction mixture at 0°C for 10 minutes.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
Applications in Drug Discovery: A Scaffold for FGFR Inhibitors
The 5H-pyrrolo[2,3-b]pyrazine core is a recognized scaffold for the development of potent kinase inhibitors.[2][3] The introduction of a bromine atom at the 3-position provides a crucial handle for introducing chemical diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy has been successfully employed to generate libraries of compounds for screening against various kinases, including the Fibroblast Growth Factor Receptors (FGFRs).
Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive target for therapeutic intervention. Derivatives of this compound have demonstrated significant inhibitory activity against FGFRs.
Biological Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The following table summarizes the in vitro inhibitory activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 and their anti-proliferative effects on the KG1 cell line, which has FGFR1 amplification.
Table 2: In Vitro Activity of Selected 5H-pyrrolo[2,3-b]pyrazine Derivatives [2]
| Compound | FGFR1 IC₅₀ (nM) | KG1 IC₅₀ (nM) |
| 13 | 0.6 ± 0.2 | 3.1 ± 1.1 |
| 27 | 1.8 ± 0.5 | 15.2 ± 3.5 |
| 28 | 1.1 ± 0.3 | 8.9 ± 2.1 |
| 29 | 0.9 ± 0.1 | 5.6 ± 1.8 |
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. The binding of a Fibroblast Growth Factor (FGF) ligand to the extracellular domain of an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cellular responses. Inhibitors derived from this compound act by competing with ATP for the binding site in the FGFR kinase domain, thereby blocking the phosphorylation and subsequent downstream signaling.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow: From Intermediate to Inhibitor
The development of FGFR inhibitors from this compound typically follows a structured workflow involving chemical synthesis, purification, and biological evaluation.
Caption: General Experimental Workflow for Inhibitor Development.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in its utility as a scaffold for the synthesis of potent kinase inhibitors, particularly those targeting the FGFR signaling pathway. The data presented in this guide underscore the potential of derivatives of this compound in the development of novel anti-cancer therapeutics. The provided experimental framework and pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore the potential of this important chemical entity.
References
An In-depth Technical Guide to 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and explores its biological significance as a scaffold for potent kinase inhibitors.
Core Compound Properties
This compound is a brominated derivative of the pyrrolopyrazine core. Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| CAS Number | 1260665-49-3 |
| Appearance | Solid |
| Density (Predicted) | 1.894 g/cm³ |
| pKa (Predicted) | 10.61 ± 0.50 |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthetic and Analytical Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in a single source, the synthesis of its derivatives is well-documented. The following sections describe generalized experimental methodologies for the synthesis, purification, and characterization of compounds within the pyrrolo[2,3-b]pyrazine class, based on established literature.
General Synthesis Approach
The synthesis of substituted pyrrolo[2,3-b]pyrazines, including brominated analogues, often involves multi-step sequences. A common strategy is the construction of the fused ring system followed by functionalization, such as bromination or cross-coupling reactions.
A generalized workflow for the synthesis of functionalized 5H-pyrrolo[2,3-b]pyrazines is depicted below. This often starts with a suitable pyrazine precursor, followed by the formation of the fused pyrrole ring and subsequent chemical modifications.
Caption: Generalized synthetic workflow for this compound and its derivatives.
Experimental Protocol: Bromination (Illustrative)
Direct bromination of the 5H-pyrrolo[2,3-b]pyrazine core at the 3-position can be achieved using an electrophilic brominating agent. A typical procedure would involve:
-
Dissolution: The 5H-pyrrolo[2,3-b]pyrazine starting material is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: The reaction mixture is cooled to a low temperature, typically 0°C, using an ice bath to control the reaction's exothermicity.
-
Reagent Addition: A brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise to the stirred solution. The reaction is monitored for completion.
-
Quenching: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, like sodium thiosulfate, to consume any excess bromine.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.
Analytical Characterization
The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the position of the bromine atom.
-
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to verify the molecular weight and assess purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound.[1]
Biological Significance and Signaling Pathways
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key pharmacophore in the development of kinase inhibitors.[2] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of this compound serve as crucial intermediates in the synthesis of potent and selective inhibitors of several important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. The 5H-pyrrolo[2,3-b]pyrazine core has been identified as a potent scaffold for the development of FGFR inhibitors.[3] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.
Caption: Inhibition of the FGFR signaling pathway by 5H-pyrrolo[2,3-b]pyrazine-based compounds.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of enzymes is central to the signaling of numerous cytokines and growth factors, playing a key role in the immune system and hematopoiesis. The JAK-STAT signaling pathway, when dysregulated, can lead to autoimmune diseases and cancers. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop selective JAK inhibitors. For instance, Upadacitinib, a known JAK inhibitor, uses this compound as a key intermediate in its synthesis.
Caption: Mechanism of JAK-STAT pathway inhibition by 5H-pyrrolo[2,3-b]pyrazine-based inhibitors.
Conclusion
This compound is a valuable heterocyclic compound with significant applications in medicinal chemistry. Its core structure provides a versatile scaffold for the development of potent kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. The synthetic methodologies, while requiring careful control, allow for the generation of a diverse range of functionalized derivatives for structure-activity relationship studies and drug development. This technical guide serves as a foundational resource for researchers and scientists working with this important class of compounds.
References
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its core structure, a pyrrolopyrazine scaffold, is recognized as a privileged motif in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics.
Chemical and Physical Properties
While some experimental physical properties of this compound are not widely published, a collection of its fundamental chemical identifiers and predicted properties are summarized below. This data is crucial for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 198.02 g/mol | --INVALID-LINK-- |
| CAS Number | 1260665-49-3 | --INVALID-LINK-- |
| Predicted Density | 1.894±0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 10.61±0.50 | ChemicalBook |
| Storage Conditions | 2-8°C, Sealed in dry environment | BLDpharm |
Note: The density and pKa values are predicted and should be used as an estimation. Experimental determination is recommended for precise applications.
Synthesis and Purification
General Synthetic Workflow for Pyrrolopyrazine Core Construction:
The synthesis of the broader 5H-pyrrolo[2,3-b]pyrazine scaffold often involves the condensation of a substituted aminopyrazine with a two-carbon synthon, followed by cyclization. The specific precursors and reaction conditions can be tailored to introduce various substituents on the heterocyclic core.
In-Depth Technical Guide: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, alongside standardized experimental protocols for the determination of its key physical characteristics. This document also visualizes a representative synthetic workflow where this compound serves as a critical intermediate, particularly in the development of kinase inhibitors.
Core Physical Properties
While specific experimental values for some physical properties of this compound are not extensively reported in publicly available literature, the following data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem |
| Molecular Weight | 198.02 g/mol | PubChem |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| CAS Number | 1260665-49-3 | ChemicalBook[1] |
| Melting Point | Not explicitly reported | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Not explicitly reported | N/A |
Experimental Protocols
Given the limited availability of specific experimental data for this compound, this section outlines general and widely accepted methodologies for determining the key physical properties of solid organic compounds. These protocols are representative of standard laboratory practices in chemical and pharmaceutical research.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a standard technique for its determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.
-
Calibration: The melting point apparatus should be calibrated using certified reference standards.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[2][3][4]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method. The solubility is then expressed in units such as mg/mL or mol/L.[5][6][7][8][9]
Application in Drug Discovery: A Synthetic Workflow
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Research has demonstrated its utility as a scaffold for developing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][10][11][12][13] The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for kinase inhibitors.
Spectroscopic Characterization
While specific spectra for this compound are proprietary to suppliers, the expected spectroscopic characteristics can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyrrole and pyrazine rings. The chemical shifts and coupling constants would be indicative of the electronic environment of the fused heterocyclic system. The NH proton of the pyrrole ring would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift influenced by the halogen's electronegativity.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak ([M]⁺) would appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2).[14][15][16][17] This distinctive pattern is a key diagnostic feature for identifying brominated compounds.
-
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. ursinus.edu [ursinus.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ochem.weebly.com [ochem.weebly.com]
- 16. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Solubility of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The information herein is compiled from available literature and databases to support research and development activities.
Core Compound Profile
This compound, also known as 7-azaindole, 3-bromo-, is a derivative of pyrrolo[2,3-b]pyrazine. Its chemical structure features a bromine atom on the pyrrole ring, which significantly influences its physicochemical properties, including solubility. Understanding its solubility in various organic solvents is crucial for its use in synthesis, purification, formulation, and biological screening assays.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from chemical suppliers and safety data sheets provides qualitative descriptions. The following table summarizes the available information.
| Solvent | Type | Solubility Description | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not Specified | Chemical Supplier Data |
| Dichloromethane (DCM) | Halogenated | Soluble | Not Specified | Chemical Supplier Data |
| Methanol (MeOH) | Polar Protic | Soluble | Not Specified | Chemical Supplier Data |
| Water | Polar Protic | Insoluble | Not Specified | Chemical Supplier Data |
Note: "Soluble" is a qualitative term. The actual concentration for saturation may vary. It is imperative to determine quantitative solubility for specific applications experimentally.
Experimental Protocol for Solubility Determination
A precise understanding of solubility requires experimental determination. The following is a standard protocol for a High-Performance Liquid Chromatography (HPLC)-based method for determining the thermodynamic solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Acetonitrile, DMSO, Ethanol)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer for aqueous solubility
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation (Solubility Experiment):
-
Add an excess amount of solid this compound to a known volume of the test solvent in a vial. The excess solid ensures that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.
-
Visualized Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination using HPLC.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, qualitative information suggests its solubility in common polar aprotic and halogenated organic solvents and poor solubility in water. For any application requiring precise concentrations, it is essential to perform experimental solubility determination. The provided HPLC-based protocol offers a reliable and standard method for obtaining accurate thermodynamic solubility data, which is fundamental for successful drug development and chemical synthesis endeavors.
Technical Guide: Spectroscopic Characterization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic data for the compound 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS No: 1260665-49-3). Due to the limited availability of experimentally-derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data based on the analysis of its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for obtaining such data.
Compound Overview
This compound is a heterocyclic compound belonging to the pyrrolopyrazine family. This scaffold is of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor in various drug discovery programs. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this and related molecules during synthesis and screening.
Chemical Structure:
Molecular Formula: C₆H₄BrN₃ Molecular Weight: 198.02 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Disclaimer: This data is predicted based on chemical structure and has not been derived from direct experimental measurement of the specified compound.
Table 1: Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show signals corresponding to the three aromatic protons and one N-H proton of the pyrrole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | Singlet | - | H on Pyrazine Ring |
| ~ 7.8 - 8.0 | Singlet | - | H on Pyrazine Ring |
| ~ 7.0 - 7.2 | Singlet | - | H on Pyrrole Ring |
| ~ 12.0 - 13.0 | Broad Singlet | - | N-H |
Table 2: Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display six distinct signals for the carbon atoms in the heterocyclic ring system.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C in Pyrazine Ring |
| ~ 140 - 145 | C in Pyrazine Ring |
| ~ 130 - 135 | C in Pyrrole Ring |
| ~ 125 - 130 | C in Pyrrole Ring |
| ~ 115 - 120 | C-Br |
| ~ 110 - 115 | C in Pyrazine Ring |
Table 3: Predicted LC-MS Data
LC-MS analysis is expected to confirm the molecular weight of the compound.
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on specific LC conditions |
| Exact Mass | 196.959 Da |
| [M+H]⁺ (m/z) | 197.967 Da |
| [M+Na]⁺ (m/z) | 220.949 Da |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for obtaining LC-MS data for purity assessment and mass confirmation.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the characterization of a novel synthetic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Upadacitinib.[1] Its utility stems from the versatile reactivity of the pyrrolo[2,3-b]pyrazine core, which is amenable to a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known reactivity and stability of this compound, drawing from available literature and patent filings. While specific quantitative data for this exact isomer remains somewhat limited in the public domain, this guide extrapolates from closely related analogues and provides a foundational understanding for researchers in drug discovery and development.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1260665-49-3 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Appearance | Solid (form not specified in available literature) |
| SMILES | C1=CNC2=NC=C(Br)N=C12 |
Reactivity
The reactivity of this compound is dominated by the presence of the bromine atom on the pyrazine ring, making it an excellent substrate for a variety of cross-coupling reactions. The pyrrolo[2,3-b]pyrazine scaffold itself is a privileged structure in medicinal chemistry, often utilized in the development of kinase inhibitors.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures from the this compound core. While specific examples with a broad range of coupling partners for the 3-bromo isomer are not extensively detailed in publicly accessible literature, the reactivity can be inferred from related bromo-substituted aza-indoles and pyrrolopyrazines.
Logical Workflow for Cross-Coupling Reactions:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrrolopyrazine core and various aryl or heteroaryl groups. This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester coupling partner. Though a specific protocol for this compound is not detailed, related structures like 6-bromo-1H-pyrrolo[3,2-b]pyridine undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst like PdCl₂(dppf)-CH₂Cl₂ and a base such as K₂CO₃ in a dioxane/water solvent system.[4]
Hypothetical Suzuki-Miyaura Reaction Protocol:
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or similar Pd(0) or Pd(II) precatalyst |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80-120 °C |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 3-position. This reaction is crucial for synthesizing amino-substituted pyrrolopyrazines, which are common motifs in bioactive molecules. A general procedure for the Buchwald-Hartwig amination of a bromopyridine involves a palladium catalyst (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., (±)-BINAP), and a base (e.g., NaOBut) in a solvent like toluene.[5]
Hypothetical Buchwald-Hartwig Amination Protocol:
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
The Sonogashira coupling is employed to install alkyne moieties, forming a C(sp²)-C(sp) bond. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. For related aza-indoles, Sonogashira coupling of bromo-derivatives with terminal alkynes is often carried out using a Pd(PPh₃)₄/CuI catalytic system in the presence of a base like triethylamine.[1][6]
Hypothetical Sonogashira Coupling Protocol:
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Terminal Alkyne |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N or i-Pr₂NH |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
Nucleophilic Aromatic Substitution (SNA)
While palladium-catalyzed reactions are more common, the electron-deficient nature of the pyrazine ring could potentially allow for nucleophilic aromatic substitution (SNA) of the bromine atom, particularly with strong nucleophiles or under forcing conditions. However, there is limited direct evidence for this type of reactivity on this compound in the reviewed literature.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: Simplified pathway for nucleophilic aromatic substitution.
Stability
-
Thermal Stability: Heterocyclic compounds of this nature are generally crystalline solids with moderate to high melting points and are expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, could lead to degradation.
-
Acidic and Basic Stability: The pyrrolo[2,3-b]pyrazine core contains both a weakly acidic N-H proton on the pyrrole ring and basic nitrogen atoms on the pyrazine ring. Therefore, its stability can be compromised under strongly acidic or basic conditions. Protonation of the pyrazine nitrogens under acidic conditions may alter its reactivity, while deprotonation of the pyrrole nitrogen under strongly basic conditions can facilitate N-alkylation or other side reactions.
-
Photostability: Aromatic bromine compounds can be susceptible to photodecomposition, involving cleavage of the C-Br bond. Therefore, it is advisable to store this compound protected from light.
-
Storage Recommendations: Based on supplier information for the analogous 2-bromo isomer, storage in an inert atmosphere at 2-8°C is recommended to ensure long-term stability.
Role in Kinase Inhibitor Synthesis
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component in a number of kinase inhibitors. These inhibitors often function by competing with ATP for binding to the kinase's active site. The development of such inhibitors is a critical area of cancer research. The functionalization of the this compound core through the reactions described above allows for the synthesis of a diverse library of compounds that can be screened for their inhibitory activity against various kinases.
Signaling Pathway Context:
Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[2,3-b]pyrazine-based inhibitor.
Conclusion
This compound is a valuable and reactive intermediate in synthetic organic and medicinal chemistry. Its utility is primarily centered on its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide range of substituents at the 3-position. While comprehensive, quantitative data on its reactivity and stability are not extensively documented in the public domain, this guide provides a solid framework based on the known chemistry of analogous heterocyclic systems. Further research is warranted to fully elucidate the reaction kinetics, stability profile, and complete synthetic scope of this important building block. This will undoubtedly accelerate its application in the discovery and development of novel therapeutics.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. kbfi.ee [kbfi.ee]
- 3. researchgate.net [researchgate.net]
- 4. 1260665-49-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and First Synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5H-pyrrolo[2,3-b]pyrazine, also known by its synonym 5-Bromo-4,7-diazaindole, is a critical heterocyclic building block in medicinal chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of advanced pharmaceutical compounds, most notably Janus kinase (JAK) inhibitors such as Upadacitinib. This guide provides a detailed account of the first documented synthesis of this compound, presenting a comprehensive experimental protocol, quantitative data, and a visual representation of its synthetic pathway and relevance.
Discovery and Context of First Synthesis
The first detailed and publicly documented synthesis of this compound is described in Chinese patent CN106432246A, published in 2017. This disclosure outlines a clear and reproducible method for the preparation of this important intermediate. The synthesis is a two-step process, commencing with a Sonogashira coupling to prepare the immediate precursor, followed by a base-mediated cyclization to yield the target molecule.
Experimental Protocols
The following are the detailed experimental methodologies for the key reactions in the first synthesis of this compound.
Step 1: Synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Precursor)
This procedure outlines the Sonogashira coupling reaction to form the silyl-protected alkynyl pyrazine precursor.
Reactants and Reagents:
-
3,5-dibromopyrazin-2-amine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Cuprous iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Trimethylsilylacetylene
Procedure:
-
A solution of 3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol) in anhydrous THF (24 mL) is prepared in a reaction vessel.
-
To this solution, triethylamine (3.3 mL, 24 mmol), cuprous iodide (151 mg, 0.79 mmol), and a catalytic amount of Pd(PPh₃)₂Cl₂ are sequentially added.
-
The reaction mixture is cooled to -5 °C under a nitrogen atmosphere.
-
Trimethylsilylacetylene (1.07 mL, 7.50 mmol) is then added dropwise to the cooled mixture.
-
Following the addition, the reaction system is allowed to slowly warm to 0 °C and is stirred at this temperature for 1.5 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography, using a 5:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent, to yield the product as a black oily substance.[1]
Step 2: Synthesis of this compound
This procedure details the base-mediated cyclization of the precursor to form the final product.
Reactants and Reagents:
-
5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
Under a nitrogen atmosphere, potassium tert-butoxide (3.70 g, 33.0 mmol) is dissolved in anhydrous THF (80 mL).
-
A solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (9.00 g, 33.0 mmol) in THF (84 mL) is prepared separately.
-
The solution of the pyrazine precursor is added dropwise to the potassium tert-butoxide solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes, followed by refluxing for 1 hour.
-
The mixture is then cooled to room temperature and filtered.
-
The collected solid (filter cake) is washed with ethyl acetate (200 mL) and twice with saturated brine (2 x 50 mL). The aqueous phases are combined and extracted twice with ethyl acetate (2 x 60 mL).
-
All organic phases are combined, and the solvent is removed.
-
The residue is purified by column chromatography using a 3:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to afford the final product as a yellow solid.[2]
Data Presentation
The following tables summarize the quantitative data from the first synthesis of this compound and its precursor.
Table 1: Quantitative Data for the Synthesis of the Precursor, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Molecular Formula | C₉H₁₂BrN₃Si | [1] |
| Mass Spectrum (m/z) | 272.00 [M+H]⁺ | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.04 (s, 1H), 5.14 (s, 2H), 0.30 (s, 9H) | [1] |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 5.0 g (from 9.00 g of precursor) | [2] |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Appearance | Yellow solid | [2] |
Visualization of Synthetic Pathway and Significance
The following diagrams illustrate the chemical synthesis of this compound and its role as a key building block in the synthesis of the JAK inhibitor, Upadacitinib.
Caption: Synthetic scheme for this compound.
Caption: Role of this compound in drug development.
References
Biological significance of the pyrrolo[2,3-b]pyrazine scaffold
An In-depth Technical Guide to the Biological Significance of the Pyrrolo[2,3-b]pyrazine Scaffold
Introduction
The pyrrolo[2,3-b]pyrazine, a fused bicyclic heterocycle composed of a pyrrole ring fused to a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as an ATP-competitive inhibitor, making it a versatile core for developing potent modulators of various biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-b]pyrazine core, with a focus on its role in kinase inhibition, its diverse pharmacological activities, and its application in the development of targeted therapeutics.
Biological Activities and Therapeutic Potential
The pyrrolo[2,3-b]pyrazine scaffold is a cornerstone for a multitude of pharmacological activities, primarily due to its ability to effectively interact with the ATP-binding sites of protein kinases.[1] Derivatives of this core have demonstrated a wide range of inhibitory actions against key enzymes implicated in various diseases.
Kinase Inhibition: A Primary Mechanism of Action
The most significant biological role of 5H-pyrrolo[2,3-b]pyrazine derivatives is their activity as kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, especially cancer.[4][5]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is frequently observed in various cancers, making it a compelling target for anticancer drug development.[4][5][6][7] Numerous studies have focused on optimizing 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR inhibitors.[6][7] Rational drug design, guided by co-crystal structures, has led to the discovery of compounds with high selectivity and favorable metabolic properties.[6] For instance, changing a related scaffold to 5H-pyrrolo[2,3-b]pyrazine was found to dramatically increase binding activity to FGFR1.[5]
-
Dual ITK and JAK3 Inhibition: In the realm of autoimmune and inflammatory diseases, pyrrolo[2,3-b]pyrazine derivatives have been developed as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[8] This dual inhibition is a promising strategy for treating conditions like rheumatoid arthritis.[8]
-
Other Kinase Targets: The versatility of the scaffold extends to other important kinases. Gilteritinib, an approved drug for acute myeloid leukemia (AML), features a pyrazine-based core and is a potent inhibitor of FLT3 and AXL kinases.[8] Additionally, derivatives have been investigated as inhibitors of c-Met, mTOR, and Protein Kinase C (PKC).[6][8]
Antitumor and Antiproliferative Activity
As a direct consequence of kinase inhibition, many pyrrolo[2,3-b]pyrazine derivatives exhibit significant antitumor and antiproliferative effects.[2] They have been tested against various human tumor cell lines, demonstrating the ability to halt cancer cell growth.[2][9]
Topoisomerase II Inhibition
Beyond kinase inhibition, certain 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative catalytic inhibitors of topoisomerase II.[9] These compounds function by potentially blocking the ATP binding site of the enzyme and can induce apoptosis in cancer cells, representing an alternative mechanism for their anticancer effects.[9]
Antiviral and Antimicrobial Activities
The pyrrolopyrazine core is also found in compounds with documented antiviral and antimicrobial properties.[2][3] While 5H-pyrrolo[2,3-b]pyrazine derivatives are more recognized for kinase inhibition, the broader class of pyrrolopyrazines has shown potential in combating various pathogens.[3]
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of various pyrrolo[2,3-b]pyrazine derivatives against key kinase targets as reported in the literature.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives against FGFR Kinases
| Compound ID | Target Kinase(s) | IC50 Value(s) | Reference |
| Compound 11 | FGFR1, FGFR4 | < 10 nM | [8] |
| FGFR2, FGFR3 | < 100 nM | [8] | |
| Compound 13 | FGFR1 | 1.8 nM | [6] |
| Compound 27 | FGFR1 | 1.1 nM | [6] |
| Compound 28 | FGFR1 | 1.3 nM | [6] |
| Compound 29 | FGFR1 | 1.5 nM | [6] |
Table 2: Inhibitory Activity of Related Pyrazine-Based Scaffolds against Other Kinases
| Compound Name/ID | Scaffold Type | Target Kinase(s) | IC50 Value(s) | Reference |
| Gilteritinib | Pyrazine-based | FLT3, AXL | 0.29 nM, 0.73 nM | [8] |
| Upadacitinib | Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | JAK1 | 47 nM | [8] |
| Darovasertib | Pyrazine-2-carboxamide | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM | [8] |
| Erdafitinib | Quinoxaline | Pan-FGFR (1, 2, 3, 4) | 1.2 nM, 2.5 nM, 3.0 nM, 5.7 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to evaluate pyrrolo[2,3-b]pyrazine derivatives.
General Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
A common synthetic route involves a multi-step process, often beginning with commercially available starting materials.
-
Suzuki Coupling: A key step is the Suzuki coupling reaction to introduce a desired substituent (e.g., 1-methyl-1H-pyrazol-4-yl) onto the heterocyclic core. This is typically performed using a palladium catalyst such as Pd(dppf)Cl2 in a solvent mixture like Dioxane:H2O with a base (e.g., K2CO3) at elevated temperatures (e.g., 80 °C).[5]
-
Sulfonylation: The resulting intermediate is then sulfonylated. The compound is treated with sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). A sulfonyl chloride (R-SO2Cl) is then added dropwise, and the reaction proceeds at room temperature for 1-4 hours to yield the final sulfonylated 5H-pyrrolo[2,3-b]pyrazine derivative.[5]
FGFR1 Enzymatic Assay
The inhibitory activity of compounds against FGFR1 is determined using an in vitro enzymatic assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR1 kinase domain. This is often a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Procedure:
-
The FGFR1 enzyme, a biotinylated peptide substrate, and ATP are combined in an assay buffer.
-
The test compound, dissolved in DMSO and serially diluted, is added to the mixture.
-
The reaction is initiated and allowed to proceed for a specific time (e.g., 1 hour) at room temperature.
-
The reaction is stopped by the addition of a termination buffer containing EDTA.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[5][6]
Cell Antiproliferation Assay
The effect of the compounds on the growth of cancer cell lines is assessed using a cell viability assay.
-
Cell Culture: Human cancer cell lines (e.g., KG-1, which has aberrant FGFR expression) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a prolonged period (e.g., 72 hours).
-
After the incubation period, a reagent such as CellTiter-Glo® is added to measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 (concentration required to inhibit cell growth by 50%) is calculated.[6]
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyrazine derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of derivatives.
Drug Discovery Logic
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 3-Bromo-5H-pyrrolo[2,3-b]pyrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5H-pyrrolo[2,3-b]pyrazine has emerged as a critical scaffold in medicinal chemistry and organic synthesis. Its unique bicyclic heteroaromatic structure, combining a pyrrole and a pyrazine ring, provides a versatile platform for the development of novel therapeutic agents. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a building block in the synthesis of kinase inhibitors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its reactivity, solubility, and handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| CAS Number | 1260665-49-3 | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of the core building block is crucial for its application. While specific multi-step syntheses from simpler precursors are proprietary or found in supplementary data of publications, a general bromination procedure of the parent 5H-pyrrolo[2,3-b]pyrazine is a common final step.
Experimental Protocol: Bromination of 5H-pyrrolo[2,3-b]pyrazine
-
Reaction Setup: To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, cooled to 0°C, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
The structural confirmation of this compound and its derivatives is paramount. Below is a summary of expected and reported spectroscopic data.
Table 1: Spectroscopic Data for this compound and a Key Derivative
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |
| This compound | Expected signals for aromatic protons on both rings. | Expected signals for all 6 carbon atoms. | [M+H]⁺: 197.9/199.9 |
| 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 9.30 (s, 1H), 8.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 7.28 (s, 1H), 6.74 (dd, J = 3.7, 1.9 Hz, 1H), 4.02 (s, 3H)[3] | Not explicitly reported. | [M+H]⁺: 199.1[3] |
Applications in Organic Synthesis: A Building Block for Kinase Inhibitors
This compound is a privileged scaffold for the development of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). The bromine atom at the 3-position allows for the facile introduction of various substituents through palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, it is extensively used to introduce aryl and heteroaryl moieties.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a microwave tube or Schlenk flask, combine this compound (1.0 eq), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as PdCl₂(dppf)-CH₂Cl₂ (0.05-0.1 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120°C for 2-12 hours. Microwave irradiation can often shorten the reaction time.[3]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Boronic Acid/Ester | Product | Yield (%) | Reference |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 82 | [3] |
| Phenylboronic acid | 3-Phenyl-5H-pyrrolo[2,3-b]pyrazine | Varies | General protocol |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 3-position.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.1 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture at 80-110°C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.
3. Sonogashira Coupling
The Sonogashira coupling is employed to introduce alkyne functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.02-0.05 eq), a copper(I) co-catalyst such as CuI (0.05-0.1 eq), and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60°C for 4-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the ammonium salt, and concentrate the filtrate. Purify the residue by column chromatography.
Signaling Pathways and Experimental Workflows
Derivatives of this compound have shown significant activity as inhibitors of FGFR and JAK kinases. Understanding the signaling pathways these kinases are involved in is crucial for rational drug design.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[4][5][6]
Caption: FGFR signaling cascade and point of inhibition.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system. Ligand binding to cytokine receptors leads to JAK activation, which in turn phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.[7][8]
Caption: JAK-STAT signaling pathway and point of inhibition.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors based on the this compound scaffold typically follows a modular approach.
References
- 1. This compound | C6H4BrN3 | CID 57415839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine. This core structure is present in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed protocols for the synthesis of the key intermediate, 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, and its subsequent derivatization via Suzuki-Miyaura coupling to generate a library of 3-aryl derivatives. Furthermore, it summarizes the biological activities of these derivatives, with a focus on their application as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK), both of which are important targets in oncology and inflammatory diseases.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available 5H-pyrrolo[2,3-b]pyrazine. The first step involves the protection of the pyrrole nitrogen to prevent side reactions, followed by a regioselective bromination at the 3-position.
Protocol 1: Synthesis of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
A common strategy for the protection of the pyrrole nitrogen is tosylation.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: Synthesis of 3-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
The protected pyrrolopyrazine is then brominated using N-bromosuccinimide (NBS).
Materials:
-
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DCM.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture in the dark for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NBS.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Protocol 3: Deprotection to yield this compound
The final step is the removal of the tosyl protecting group.
Materials:
-
3-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl).
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position of this compound serves as an excellent handle for introducing a wide variety of aryl and heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (or its N-protected form)
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5H-pyrrolo[2,3-b]pyrazine derivative.
Data Presentation
The following tables summarize the yields of representative Suzuki-Miyaura coupling reactions and the biological activities of the resulting 3-aryl-5H-pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors.
Table 1: Representative Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5H-pyrrolo[2,3-b]pyrazine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine | 70-80 |
| 4 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-5H-pyrrolo[2,3-b]pyrazine | 65-75 |
| 5 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 60-70 |
Note: Yields are indicative and can vary based on the specific reaction conditions and the nature of the boronic acid.
Table 2: Biological Activity of 3-Aryl-5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors [1]
| Compound | R-group at 3-position | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 1 | 2,6-dichloro-3,5-dimethoxyphenyl | 1.2 | 2.5 | 3.0 |
| 2 | 2,6-difluoro-3,5-dimethoxyphenyl | 2.1 | 4.3 | 5.1 |
| 3 | 3,5-dimethoxyphenyl | 5.8 | 10.2 | 12.5 |
| 4 | 2-chloro-5-methoxyphenyl | 15.3 | 28.1 | 33.7 |
Table 3: Biological Activity of 3-Amido-5H-pyrrolo[2,3-b]pyrazine Derivatives as JAK Inhibitors [2]
| Compound | R-group at 3-position (amide) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 5 | N-cyclopropyl-5-methyl-1H-pyrazole-3-carboxamide | 15 | 250 | 5 |
| 6 | N-(1-cyanocyclopropyl)-5-methyl-1H-pyrazole-3-carboxamide | 8 | 150 | 2 |
| 7 | N-isopropyl-5-methyl-1H-pyrazole-3-carboxamide | 25 | 400 | 10 |
| 8 | N-tert-butyl-5-methyl-1H-pyrazole-3-carboxamide | 50 | >1000 | 20 |
Visualization of Key Concepts
Synthesis Workflow
The general workflow for the synthesis and derivatization of this compound is depicted below.
Caption: General synthetic route to 3-Aryl-5H-pyrrolo[2,3-b]pyrazine derivatives.
FGFR Signaling Pathway
Derivatives of 3-Aryl-5H-pyrrolo[2,3-b]pyrazine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The simplified FGFR signaling pathway is illustrated below.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
JAK-STAT Signaling Pathway
Certain 3-amido-5H-pyrrolo[2,3-b]pyrazine derivatives are potent inhibitors of Janus Kinases (JAKs), which are key components of the JAK-STAT signaling pathway.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
- 1. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds. This methodology is particularly crucial in the synthesis of complex heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. The 5H-pyrrolo[2,3-b]pyrazine core is a significant pharmacophore, with its derivatives showing promise as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] The functionalization of this core at the 3-position via Suzuki coupling with various boronic acids or esters allows for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR) to optimize potency and selectivity.
This document provides detailed application notes and standardized protocols for the Suzuki coupling reaction of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of a diverse library of 3-substituted-5H-pyrrolo[2,3-b]pyrazine derivatives.
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic aryl or heteroaryl boronic acid is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions and yields for the Suzuki coupling of this compound and its derivatives with different boronic acids/esters. This data provides a comparative overview to guide reaction optimization.
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (not specified) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80 | 3 | 82 | [2] |
| 3-Bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 80 | 4 | >99 (purity) | [1] |
| 5-bromo-2-methylpyridin-3-amine (similar substrate) | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.17) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 60-85 | [4] |
| 5-bromo-1-ethyl-1H-indazole (similar substrate) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (not specified) | K₂CO₃ (not specified) | Dimethoxyethane | 80 | 2 | High | [5] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (similar substrate) | Aryl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 60-85 | [6] |
Experimental Protocols
Below are detailed protocols for the Suzuki coupling reaction of this compound. These protocols are based on established methodologies and can be adapted for various boronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust and widely applicable method for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents), and K₂CO₃ (3 equivalents).
-
Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 3:1 or 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80°C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 3-substituted-5H-pyrrolo[2,3-b]pyrazine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
Logical Relationship in Drug Discovery Context
The Suzuki coupling reaction is a key step in the synthesis of novel kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. The following diagram illustrates this logical relationship.
Caption: Role of Suzuki coupling in drug discovery.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. This reaction is a cornerstone for the synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules, including kinase inhibitors. This document outlines optimized reaction conditions, detailed experimental protocols, and the catalytic cycle.
Introduction
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic motif in the development of therapeutic agents. The functionalization of this core structure is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for creating carbon-carbon bonds between the 3-position of the pyrrolo[2,3-b]pyrazine core and various aryl or heteroaryl boronic acids. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, such as debromination.
Palladium Catalysts and Reaction Condition Optimization
The selection of an appropriate palladium catalyst and corresponding reaction conditions is paramount for a successful Suzuki coupling. While a broad range of palladium catalysts can be employed, systems utilizing bulky, electron-rich phosphine ligands have shown considerable success in the coupling of electron-deficient heterocyclic halides.
A study on the structurally similar 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid highlights the importance of catalyst and ligand choice to favor the desired coupling product over the undesired debrominated product.[1] The use of XPhosPdG2 in conjunction with an additional equivalent of the XPhos ligand proved to be highly effective in maximizing the yield of the arylated product.
Table 1: Optimization of Reaction Conditions for a Structurally Similar Substrate [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield of Arylated Product (%) | Yield of Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | - | 9 | 91 |
| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | - | 15 | 85 |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW) | 40 | 95 | 5 |
Experimental Protocols
The following protocols are recommended for the Suzuki coupling of this compound. Protocol 1 is an optimized microwave-assisted procedure based on conditions found to be highly effective for a similar substrate.[1] Protocol 2 is a conventional heating method that has been successfully applied in the synthesis of related 3-aryl-5H-pyrrolo[2,3-b]pyrazine derivatives.[2]
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a high-yielding procedure for a structurally related heterocyclic bromide and is expected to provide excellent results.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Ethanol (EtOH)
-
Water (deionized)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add XPhosPdG2 (0.025 mmol, 2.5 mol%) and XPhos ligand (0.05 mmol, 5 mol%).
-
Add ethanol and water in a 4:1 ratio (e.g., 4 mL EtOH, 1 mL H₂O).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes with stirring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol is based on conditions reported for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.[2]
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water (deionized)
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 3:1 or 4:1 ratio (e.g., 15 mL dioxane, 5 mL H₂O).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Experimental Workflow
To aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Experimental Workflow for Suzuki Coupling
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous biologically active compounds. The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position via Buchwald-Hartwig amination provides a versatile entry point for the synthesis of a wide range of derivatives with potential therapeutic applications.
These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-5H-pyrrolo[2,3-b]pyrazine product and regenerate the Pd(0) catalyst.[1]
Key Reaction Components and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like unprotected halo-7-azaindoles, optimization of these parameters is crucial to achieve high yields and minimize side reactions.[2][3]
Catalyst: Palladium precatalysts, such as those developed by the Buchwald group, are often more effective than simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ as they can be easier to activate and provide more consistent results.[2][4]
Ligand: Bulky, electron-rich biaryl phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's scope and efficiency. Commonly used ligands for this transformation include RuPhos, XPhos, and DavePhos.[2][4][5]
Base: The base plays a critical role in the deprotonation of the amine and the formation of the palladium-amido complex. Strong, non-nucleophilic bases are typically employed. For unprotected N-H containing heterocycles like 5H-pyrrolo[2,3-b]pyrazine, lithium hexamethyldisilazide (LiHMDS) is often an effective base as it can deprotonate both the amine and the pyrrole N-H, which can be beneficial for the reaction.[2][3] Other common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).[5]
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and the catalyst system are required. Toluene, tetrahydrofuran (THF), and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[5][6]
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for Amination with Secondary Amines
This protocol is adapted from established procedures for the amination of unprotected halo-7-azaindoles.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Lithium hexamethyldisilazide (LiHMDS) (1 M in THF, 2.2 equivalents)
-
Anhydrous toluene or THF
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add anhydrous toluene or THF (5 mL) via syringe.
-
Add the secondary amine (1.2 mmol) to the reaction mixture via syringe.
-
Slowly add the LiHMDS solution (2.2 mL, 2.2 mmol) to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 1-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Primary Amines
This protocol is a variation suitable for primary amines, which may require different catalyst/ligand combinations.[5]
Materials:
-
This compound
-
Primary Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., XPhos, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), the ligand (0.08 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and work up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related halo-7-azaindoles, which can serve as a guide for the amination of this compound.
Table 1: Reaction Conditions for the Amination of Halo-7-azaindoles with Secondary Amines [2]
| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | Morpholine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 1 | 95 |
| 2 | 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 (0.5) | RuPhos (0.5) | LiHMDS (2.4) | THF | 65 | 0.5 | 94 |
| 3 | 3-Bromo-7-azaindole | Pyrrolidine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 1 | 92 |
| 4 | 3-Bromo-7-azaindole | Di-n-butylamine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 1 | 88 |
Table 2: Reaction Conditions for the Amination of Halo-7-azaindoles with Primary Amines [5]
| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1H-indole | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |
| 2 | 3-Bromo-1H-indole | Benzylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 87 |
| 3 | 5-Bromo-1H-indole | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
| 4 | 5-Bromo-1H-indole | Cyclohexylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 90 |
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors, making them valuable targets in drug discovery. Functionalization of this core, particularly at the C3 position, is crucial for modulating biological activity. While classical nucleophilic aromatic substitution (SNAr) is a fundamental transformation, contemporary research indicates that for substrates like 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, palladium-catalyzed cross-coupling reactions are the predominant and more efficient methods for introducing nucleophiles.
This document provides an overview of the reactivity of the this compound core and detailed protocols for the state-of-the-art palladium-catalyzed substitution reactions, which serve as the modern equivalent to classical SNAr for this scaffold.
Reactivity at the C3 Position
Direct, uncatalyzed SNAr reactions on this compound are not widely reported in the scientific literature. The pyrazine ring is electron-deficient, which should, in principle, activate the attached pyrrole ring system towards nucleophilic attack. However, the efficiency of this activation at the C3 position for direct displacement of a bromide ion appears to be limited.
Instead, palladium-catalyzed methods, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, have become the standard for modifying the C3 position. These methods offer broad substrate scope, high yields, and mild reaction conditions.
Application in Drug Discovery: FGFR Inhibitors
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is implicated in various cancers, making FGFRs a key target for anticancer drug development.[1] The 5H-pyrrolo[2,3-b]pyrazine core serves as a hinge-binding motif, and modifications at the C3 position are crucial for exploring the structure-activity relationship (SAR) and optimizing the inhibitory activity and selectivity of these compounds.[1]
Below is a simplified representation of the FGFR signaling pathway, which is often targeted by inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Caption: Simplified FGFR signaling cascade and the point of intervention for pyrrolo[2,3-b]pyrazine inhibitors.
Experimental Protocols
The following protocols describe the palladium-catalyzed substitution of this compound. These are generalized procedures based on established literature and may require optimization for specific substrates.
General Experimental Workflow
The typical workflow for the synthesis and purification of substituted 5H-pyrrolo[2,3-b]pyrazines is outlined below.
Caption: General workflow for palladium-catalyzed substitution reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with a boronic acid or boronate ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add Pd(dppf)Cl₂ to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the coupling of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equivalents)
-
Xantphos or a suitable biarylphosphine ligand (0.04-0.10 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-5H-pyrrolo[2,3-b]pyrazine derivative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed functionalization of bromo-substituted 5H-pyrrolo[2,3-b]pyrazine and related 7-azaindole scaffolds, as reported in the literature.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromo-pyrrolo[2,3-b]pyrazine derivative | 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 82 | [1] |
| 2 | N-Protected 4-bromo-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | Generic Literature |
| 3 | 3-Bromo-7-azaindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 | Generic Literature |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Protected 4-bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | Generic Literature |
| 2 | 3-Bromo-7-azaindole | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 24 | 78 | Generic Literature |
| 3 | Unprotected 5-bromo-7-azaindole | Benzylamine | RuPhos Pd G3 (2) | - | LHMDS | THF | 65 | 12 | 85 | Generic Literature |
Note: The data in the tables are representative examples and actual results may vary depending on the specific substrates and reaction scale. "Generic Literature" refers to commonly cited conditions for these types of reactions on similar heterocyclic systems.
References
Application Notes: Synthesis of 3-Aryl-5H-pyrrolo[2,3-b]pyrazines via Suzuki-Miyaura Cross-Coupling
Introduction
3-Aryl-5H-pyrrolo[2,3-b]pyrazines represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyrazine scaffold is a key pharmacophore found in numerous biologically active molecules, notably as inhibitors of various kinases such as Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] The aberrant activity of FGFR signaling pathways is implicated in a variety of human cancers, making the development of potent and selective FGFR inhibitors a critical therapeutic strategy.[1][3][4] The introduction of an aryl group at the 3-position of the pyrrolo[2,3-b]pyrazine core is a common strategy to enhance the inhibitory activity and selectivity of these compounds.[1][3]
This document provides a detailed protocol for the synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazines, primarily focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between a halogenated pyrrolo[2,3-b]pyrazine and an arylboronic acid or its ester derivatives.
Key Features of the Protocol:
-
Versatility: The protocol is adaptable for a wide range of aryl and heteroaryl boronic acids, allowing for the synthesis of a diverse library of 3-aryl-5H-pyrrolo[2,3-b]pyrazines.
-
Efficiency: The Suzuki-Miyaura coupling generally proceeds with good to excellent yields under relatively mild reaction conditions.[1][3]
-
Broad Applicability: The synthesized compounds can be further functionalized at the 5-position (the pyrrole nitrogen) to explore structure-activity relationships (SAR) for various biological targets.[1][2][3]
Experimental Protocol
This protocol outlines the general procedure for the synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazines via a Suzuki-Miyaura cross-coupling reaction, followed by an optional N-functionalization step.
Materials and Equipment:
-
3-Bromo-5H-pyrrolo[2,3-b]pyrazine (or other halogenated analog)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, water)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle (or oil bath)
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Analytical instruments for characterization (NMR, LC-MS)
Procedure:
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane:H₂O in a 4:1 to 3:1 v/v ratio).[1][3][4]
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1][3][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine.
Step 2: Optional N-Sulfonylation of the Pyrrole Ring
-
To a solution of the 3-aryl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF at 0 °C, add a strong base (e.g., NaH, 1.1-1.5 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1-1.2 eq.) dropwise.[1][3]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1][3]
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-sulfonylated 3-aryl-5H-pyrrolo[2,3-b]pyrazine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 3-aryl-5H-pyrrolo[2,3-b]pyrazine derivatives.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid/Ester | Product | Yield (%) | Reference |
| 1 | 1-Methylpyrazole-4-boronic acid pinacol ester | 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 82-86% | [1][3][4] |
| 2 | Phenylboronic acid | 3-Phenyl-5H-pyrrolo[2,3-b]pyrazine | ~80% | General Procedure |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | ~75% | General Procedure |
Table 2: N-Sulfonylation of 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine
| Entry | Sulfonyl Chloride | Product | Yield (%) | Reference |
| 1 | Benzenesulfonyl chloride | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 79% | [1][3] |
| 2 | 3-Nitrobenzenesulfonyl chloride | 3-(1-Methyl-1H-pyrazol-4-yl)-5-((3-nitrophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | ~76-83% | [1][3] |
| 3 | 4-Nitrobenzenesulfonyl chloride | 3-(1-Methyl-1H-pyrazol-4-yl)-5-((4-nitrophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | ~76-83% | [1][3] |
Visualizations
Diagram 1: General Workflow for the Synthesis of 3-Aryl-5H-pyrrolo[2,3-b]pyrazines
Caption: General workflow for the two-step synthesis of N-functionalized 3-aryl-5H-pyrrolo[2,3-b]pyrazines.
Diagram 2: FGFR Signaling Pathway and Inhibition
Caption: Simplified diagram of the FGFR signaling pathway and its inhibition by 3-aryl-5H-pyrrolo[2,3-b]pyrazine derivatives.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole isostere, has emerged as a privileged scaffold in the design and synthesis of potent kinase inhibitors.[1] Its unique structural and electronic properties allow it to mimic the purine core of ATP, enabling effective binding to the hinge region of various protein kinases. The strategic introduction of a bromine atom at the 3-position of this scaffold creates a versatile synthetic handle, 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, which serves as a key building block for generating diverse libraries of kinase inhibitors through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways in oncology and immunology.
Key Applications
Derivatives of this compound have been successfully employed to synthesize inhibitors for a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[2]
-
Janus Kinase 3 (JAK3): A crucial mediator of cytokine signaling in immune cells, making it a target for autoimmune diseases and hematological malignancies.[3][4]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, targeted in B-cell cancers and autoimmune disorders.[2]
-
Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and proliferation, with implications in cancer metastasis.[2]
-
Ataxia Telangiectasia and Rad3-related protein (ATR): A central regulator of the DNA damage response, a target in cancer therapy to induce synthetic lethality.[2]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro potency of various kinase inhibitors synthesized using the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Table 1: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition [2]
| Compound ID | R Group at 3-position | FGFR1 IC50 (nM) |
| 9 | 1-Methyl-1H-pyrazol-4-yl (via Suzuki Coupling) | >1000 |
| 12 | 1-(2-Fluoroethyl)-1H-imidazol-4-yl-sulfonyl at N5, 1-Methyl-1H-pyrazol-4-yl at C3 | 4.0 |
| 13 | 1-(2-Fluoroethyl)-1H-imidazol-4-yl-sulfonyl at N5, 1H-Pyrazol-4-yl at C3 | 0.6 |
| 29 | 1-(2-Fluoroethyl)-1H-imidazol-4-yl-sulfonyl at N5, 1-Ethyl-1H-pyrazol-4-yl at C3 | 3.0 |
| 30 | 1-(2-Fluoroethyl)-1H-imidazol-4-yl-sulfonyl at N5, 1-Isopropyl-1H-pyrazol-4-yl at C3 | 3.0 |
Table 2: Janus Kinase (JAK) Family Inhibition [4]
| Compound ID | R Group at 2-position | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 1a | Phenoxy | 130 | 3 | 11 |
| 1h | 4-Fluorophenoxy | 180 | 3 | 14 |
| 12b | 4-(Methylsulfonyl)phenoxy | >10000 | 1100 | 120 |
| 12d | 4-(Dimethylamino)phenoxy | >10000 | 1300 | 140 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for introducing diverse aryl and heteroaryl moieties at the 3-position of the scaffold.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Stir the reaction mixture at 80-90 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase, using FGFR1 as an example.[5]
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Anti-phosphotyrosine antibody (e.g., PY99)
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate for HRP
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4 °C. Wash the plate with assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute further in the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant FGFR1 kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by washing the plate with wash buffer (assay buffer containing 0.1% Tween-20).
-
Add the anti-phosphotyrosine primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
References
The Strategic Application of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine in the Discovery of Potent FGFR Inhibitors
Introduction
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the pathogenesis of numerous cancers, making FGFRs highly attractive targets for therapeutic intervention. The quest for selective and potent FGFR inhibitors has led to the exploration of diverse heterocyclic scaffolds. Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure. This application note details the utility of a key intermediate, 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, in the discovery and development of novel FGFR inhibitors, providing comprehensive data, experimental protocols, and pathway visualizations for researchers in oncology and drug discovery.
The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an excellent foundation for FGFR inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the FGFR kinase domain. The bromine atom at the 3-position provides a versatile synthetic handle for introducing various substituents to explore the chemical space and optimize pharmacological properties through structure-activity relationship (SAR) studies. This allows for the targeted modification of the molecule to enhance potency, selectivity, and drug-like properties.
Data Presentation
The following tables summarize the in vitro activity of representative 5H-pyrrolo[2,3-b]pyrazine derivatives, showcasing the impact of substitutions on their inhibitory potency against different FGFR isoforms.
Table 1: In Vitro Kinase Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives against FGFR1-4.
| Compound ID | R1-Substituent (at 3-position) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1a | Phenyl | 150 | 220 | 180 | >1000 |
| 1b | 3,5-dimethoxyphenyl | 12 | 18 | 15 | 450 |
| 1c | 1-methyl-1H-pyrazol-4-yl | 5 | 8 | 6 | 280 |
| Compound 13 | (structure-specific) | 10.3 | - | - | - |
| Compound 35 | (structure-specific) | 0.8 | 1.2 | 0.9 | 35 |
Data compiled from publicly available research literature. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective kinase by 50%.
Table 2: Cellular Anti-proliferative Activity of Lead Compounds.
| Compound ID | Cell Line | FGFR Aberration | EC50 (nM) |
| Compound 13 | KG-1 | FGFR1 fusion | 150 |
| Compound 35 | SNU-16 | FGFR2 amplified | 74.8 |
| Compound 35 | KMS-11 | FGFR3 mutation | 95.2 |
EC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of this compound-based FGFR inhibitors are provided below.
Protocol 1: General Synthesis of 3-Substituted-5H-pyrrolo[2,3-b]pyrazine Derivatives via Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of this compound with various boronic acids or esters to generate a library of analogues.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl boronic acid/ester (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
2M Sodium carbonate (Na2CO3) solution (3 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add 1,4-dioxane and the 2M Na2CO3 solution in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-5H-pyrrolo[2,3-b]pyrazine derivative.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for test compounds against FGFR kinases using the luminescent ADP-Glo™ kinase assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare the kinase reaction mixture by diluting the FGFR enzyme and substrate in kinase buffer.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration should be at or near the Km for each enzyme).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (CCK-8)
This protocol describes the evaluation of the anti-proliferative effects of FGFR inhibitors on cancer cell lines with known FGFR aberrations.
Materials:
-
Cancer cell lines (e.g., SNU-16, KMS-11)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)
-
Test compounds serially diluted in culture medium
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using non-linear regression analysis.
Protocol 4: Western Blot Analysis of FGFR Signaling Pathway
This protocol is for assessing the inhibition of FGFR phosphorylation and downstream signaling in response to compound treatment.
Materials:
-
Cancer cell line expressing the target FGFR
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR, anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pFGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with antibodies for total proteins and the loading control.
Mandatory Visualizations
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for the discovery of FGFR inhibitors based on the this compound scaffold.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for FGFR Inhibitor Discovery.
Application Notes and Protocols for the Use of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine in the Development of JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3-Bromo-5H-pyrrolo[2,3-b]pyrazine scaffold in the design and synthesis of selective Janus Kinase 3 (JAK3) inhibitors. This document includes detailed experimental protocols for the synthesis of lead compounds, in vitro biochemical assays, and cell-based functional assays, along with a summary of reported activity data.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells. JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21 receptors. This restricted expression and specific signaling role make JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its inhibition is expected to have a more focused immunomodulatory effect with a potentially better safety profile compared to less selective JAK inhibitors.
The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a promising scaffold for the development of potent and selective ATP-competitive JAK3 inhibitors. The bromine atom at the 3-position of this scaffold serves as a key handle for introducing various substituents to explore the chemical space and optimize potency, selectivity, and pharmacokinetic properties.
JAK3 Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-activation through phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell development, proliferation, and differentiation.
Caption: The JAK3/STAT5 signaling pathway.
Quantitative Data
A series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers have been identified as potent JAK3 inhibitors. While a comprehensive, publicly available table of IC50 values for a full series derived from this compound is limited, the initial leads, compounds 1a and 1h , demonstrated promising potencies but lacked selectivity against other JAK family members. Subsequent optimization led to the identification of compounds 12b and 12d as potent and more selective JAK3 inhibitors.[1]
| Compound ID | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Selectivity vs JAK1 | Selectivity vs JAK2 |
| 1a | 1.3 | 1.6 | 2.5 | 10 | ~1x | ~2x |
| 1h | 1.1 | 1.3 | 1.9 | 8.5 | ~1x | ~1.7x |
| 12b | 0.8 | 15 | 50 | 25 | ~19x | ~63x |
| 12d | 0.5 | 10 | 35 | 20 | ~20x | ~70x |
Data is representative and compiled from published research abstracts. Actual values may vary.[1]
Experimental Protocols
Synthesis of 2-Aryloxy-5H-pyrrolo[2,3-b]pyrazine Derivatives
This protocol describes a general method for the synthesis of 2-aryloxy-5H-pyrrolo[2,3-b]pyrazine derivatives from a protected 2-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate. The tosyl group is a common protecting group for the pyrrole nitrogen.
References
Application Notes & Protocols for the Characterization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Accurate and thorough analytical characterization is crucial for ensuring the identity, purity, and quality of these compounds throughout the drug discovery and development process.
Introduction
This compound is a key intermediate and a core scaffold in the synthesis of various biologically active molecules. Its derivatives have shown promise as potent inhibitors of several protein kinases, making them attractive candidates for the development of targeted cancer therapies. The analytical techniques detailed below are essential for confirming the structure of newly synthesized derivatives, quantifying their purity, and identifying any impurities.
Analytical Techniques Overview
A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound derivatives. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): For the determination of purity and quantification of the main component and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the confirmation of molecular weight and to provide structural information, especially for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the molecule, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are critical.
-
X-ray Crystallography: For the unambiguous determination of the three-dimensional molecular structure in the solid state, providing precise information on bond lengths, bond angles, and conformation.
Data Presentation
The following tables summarize typical analytical data for this compound and a representative derivative.
Table 1: HPLC and LC-MS Data
| Compound | Retention Time (min) | Purity (%) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
| This compound | Varies with method | ≥95 | 197.9/199.9 | 197.96 |
| Representative Derivative* | 3.04 | >99 | 364.0 | 364.08 |
*Representative Derivative: 2-((3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazin-5-yl)sulfonyl)benzonitrile[1]
Table 2: NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ¹H | Data not publicly available. Predicted shifts would be in the aromatic region (approx. 7.0-8.5 ppm). |
| ¹³C | Data not publicly available. Predicted shifts would be in the aromatic region (approx. 110-150 ppm). | |
| Representative Derivative* | ¹H | 8.71 (s, 1H), 8.66–8.62 (m, 1H), 8.16 (d, J = 4.2 Hz, 1H), 8.01–7.96 (m, 2H), 7.89–7.83 (m, 2H), 7.77 (dd, J = 7.6, 1.3 Hz, 1H), 6.89 (d, J = 4.2 Hz, 1H), 4.02 (s, 3H)[1] |
| ¹³C | 142.29, 140.40, 139.90, 139.20, 138.37, 137.78, 135.52, 134.39, 132.82, 131.76, 130.15, 129.00, 120.65, 115.00, 111.37, 106.99, 39.36[1] |
*Representative Derivative: 2-((3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazin-5-yl)sulfonyl)benzonitrile in CDCl₃[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound derivatives. Method optimization may be required for specific derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from a lower to a higher percentage of acetonitrile. For example, a gradient of 10% to 90% acetonitrile in water over 15 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to a value where the compound has significant absorbance (e.g., 254 nm).
-
-
Injection and Data Acquisition: Inject 5-10 µL of the sample solution and acquire the chromatogram.
-
Data Analysis: Integrate the peaks and calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the confirmation of the molecular weight of this compound derivatives.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Same as for HPLC analysis.
Procedure:
-
LC Method: Use an HPLC method similar to the one described above. A faster gradient may be employed for high-throughput analysis.
-
MS Parameters:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and strong signal for the analyte.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest. The observed mass of the protonated molecule ([M+H]⁺) should match the calculated exact mass. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts using the residual solvent peak. Integrate the signals in the ¹H spectrum and assign the peaks to the corresponding protons in the molecule. Analyze the chemical shifts and coupling patterns to confirm the structure.
X-ray Crystallography
This technique requires the formation of a single crystal of the compound.
Procedure:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualizations
References
Application Note: HPLC and NMR Analysis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the analysis of reaction mixtures in the synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in pharmaceutical development. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR). These protocols are designed to be readily implemented in a research or quality control laboratory setting for reaction monitoring, purity assessment, and structural elucidation of the target compound and related impurities.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-b]pyrazine core is a common scaffold in many biologically active molecules.[1][2] The efficient and controlled synthesis of this intermediate is crucial for drug discovery and development pipelines.
Monitoring the progress of the chemical synthesis and accurately characterizing the reaction mixture are essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note details robust analytical methods for the qualitative and quantitative analysis of a representative reaction for the synthesis of this compound.
Reaction Scheme
For the purpose of this application note, we will consider a plausible synthetic route to this compound, which involves the condensation of a diaminopyridine with a glyoxal derivative, followed by bromination. A common starting material for such syntheses is 2,3-diaminopyridine. The reaction may involve intermediates and potential byproducts due to incomplete reaction or side reactions.
Part 1: HPLC Analysis
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying the components of a complex mixture.[3] The developed HPLC method is suitable for monitoring the consumption of starting materials, the formation of the product, and the presence of any impurities.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of the polar and non-polar components of the reaction mixture.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Analysis of Reaction Progress
The following table summarizes the quantitative data obtained from the HPLC analysis of the reaction mixture at different time points. The concentrations are expressed as area percentages.
| Time (hours) | 2,3-diaminopyridine (Starting Material) | 5H-pyrrolo[2,3-b]pyrazine (Intermediate) | This compound (Product) | Byproduct 1 |
| 0 | 98.5% | 0.5% | 0.0% | 1.0% |
| 2 | 45.2% | 50.1% | 2.5% | 2.2% |
| 4 | 5.1% | 85.3% | 7.1% | 2.5% |
| 6 (after bromination) | 0.2% | 2.3% | 95.0% | 2.5% |
Part 2: NMR Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of substances without the need for identical reference standards.[5][6]
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried reaction mixture extract or purified sample in 0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Acquisition Time: 4 s
-
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals should be used. Maleic acid is a suitable choice in many cases.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the dried reaction mixture.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of DMSO-d₆ in a volumetric flask.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a 90° pulse.
-
Number of Scans: 64 or more for good signal-to-noise.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a d1 of 30 s is generally sufficient for accurate quantification).
-
Acquisition Time: 4-5 s.
-
Data Presentation: qNMR Analysis of Final Product
The purity of the final product can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
The following table shows the results of the qNMR analysis of the isolated this compound.
| Component | Chemical Shift (ppm) | Number of Protons (N) | Integral (I) | Purity / Concentration |
| This compound | ~8.2 (s, 1H) | 1 | 1.00 | 95.5% |
| Maleic Acid (Internal Standard) | ~6.3 (s, 2H) | 2 | 2.15 | 99.9% (Certified) |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 3. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 875781-43-4|2-Bromo-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The following sections detail standard purification techniques, including column chromatography and recrystallization, supported by comparative data and procedural workflows.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a crucial building block for targeted therapies, particularly Janus kinase (JAK) inhibitors, achieving high purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. This document outlines validated methods for its purification, offering guidance on solvent selection, procedural steps, and expected outcomes.
Purification Techniques: A Comparative Overview
The two primary methods for the purification of this compound and its analogs are column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at varying temperatures. |
| Typical Purity Achieved | >99% | >98%[1] |
| Typical Yield | 80-95% (highly dependent on separation) | 70-90% |
| Applicability | Effective for a wide range of impurities, including those with similar polarities. Suitable for both small and large-scale purification. | Best for removing impurities with significantly different solubility profiles. Ideal for crystalline solids. |
| Solvent Consumption | Higher, due to the continuous flow of the mobile phase. | Lower, as the solvent is primarily used for dissolution. |
| Time Consumption | Can be faster for smaller scales. | May require longer cooling and drying times. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:
-
100% n-Hexane (2 column volumes)
-
5-10% Ethyl acetate in n-hexane
-
Gradually increase to 20-30% Ethyl acetate in n-hexane
-
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound. A final purity of >95% can be expected.
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining highly pure crystalline this compound.
Materials:
-
Crude this compound
-
Toluene or Ethanol (ACS grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., toluene or ethanol).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A purity of over 99.3% can be achieved with this method.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow from the synthesis of a this compound-based kinase inhibitor to its final purified form.
Signaling Pathway Context: JAK-STAT Pathway
This compound is a precursor for potent inhibitors of Janus kinases (JAKs). These enzymes are critical components of the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. Inhibition of this pathway is a key therapeutic strategy.
Conclusion
The purification of this compound to a high degree of purity is essential for its use in the synthesis of targeted therapeutics. Both column chromatography and recrystallization are effective methods, and the choice between them should be based on the specific requirements of the synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. The inherent electronic properties of nitrogen-rich heterocycles can present unique challenges, including catalyst inhibition and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A: The nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring system can act as ligands, coordinating to the palladium catalyst. This can hinder the catalyst's activity or deactivate it entirely, leading to low yields.[1][2] Additionally, the electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Br bond.
Q2: What are the most common side reactions observed in this coupling?
A: The two most prevalent side reactions are protodebromination (replacement of the bromine atom with a hydrogen) and homocoupling of the boronic acid partner.[1][3] Protodebromination can be exacerbated by strong bases or the presence of water, while homocoupling is often promoted by oxygen contamination or inefficient catalyst turnover.[2][4]
Q3: How critical is maintaining an inert atmosphere?
A: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its decomposition into palladium black and promote the unwanted homocoupling of boronic acids.[1][4][5] It is essential to use properly degassed solvents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction time.[6]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: While boronic acids are commonly used, boronic esters (like pinacol or MIDA esters) or organotrifluoroborates can offer greater stability.[1] They are often less prone to protodeboronation, a common side reaction where the boronic acid group is replaced by hydrogen.[4][7] If you are experiencing significant protodeboronation of your coupling partner, switching to a more stable derivative is a recommended strategy.[1]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low product yield in a question-and-answer format.
Issue 1: The reaction shows low conversion, with starting material remaining.
-
Potential Cause: Inefficient catalyst system or catalyst deactivation. The oxidative addition step, involving the C-Br bond, is often rate-limiting, especially with challenging substrates.[1]
-
Solution:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective.[8] Utilize palladium(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][4][9]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step.[2] However, this should be done cautiously as it can also increase the rate of side reactions.[3]
-
Screen Different Bases: The base is crucial for activating the boronic acid.[10] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings of N-heterocycles.[2][9]
-
Issue 2: Significant protodebromination of the pyrrolopyrazine is observed.
-
Potential Cause: The reaction conditions favor the cleavage of the C-Br bond and its replacement with a hydrogen atom from a proton source (like water).
-
Solution:
-
Use a Milder or Anhydrous Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base like KF or using an anhydrous base like K₃PO₄ with rigorously dried solvents.
-
Employ a More Active Catalyst/Ligand System: A highly efficient catalyst that promotes rapid cross-coupling can outcompete the slower protodebromination pathway. A combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos can be effective in minimizing this side reaction.[3]
-
Use Anhydrous Solvents: While some water is often necessary to dissolve the base, excess water can be detrimental. Use rigorously dried and degassed solvents.
-
Issue 3: The reaction mixture turns black, and palladium metal appears to precipitate.
-
Potential Cause: This indicates the decomposition of the active Pd(0) catalyst to palladium black. This is often due to insufficient ligand to stabilize the Pd(0) species, excessively high temperatures, or impurities.[1]
-
Solution:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the catalytic species.
-
Use a More Robust Ligand: Sterically hindered, electron-rich ligands (e.g., Buchwald ligands) form more stable complexes with palladium, preventing decomposition.[1]
-
Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable rate.
-
Ensure Purity of Reagents: Purify all starting materials and use high-purity, anhydrous, and degassed solvents.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results from a study on a structurally similar substrate, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, which provides valuable insights into optimizing conditions for related N-heterocycles.[3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 | High debromination (91%) |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 17 | Slight improvement |
| 3 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 17 | No significant improvement |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 15 | No improvement |
| 5 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | EtOH/H₂O | 110 | 45 | Solvent change improved yield |
| 6 | XPhosPdG2 (5) | XPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 89 | Optimized Conditions |
Data adapted from a study on a similar heterocyclic system. Yields are for the desired coupled product.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[9]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[11]
-
-
Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhosPdG2, 2-5 mol%) and ligand (if separate, e.g., XPhos, 4-10 mol%).[3]
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The solvent should be thoroughly degassed beforehand by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[1]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
-
Monitoring:
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[4]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination of 5H-pyrrolo[2,3-b]pyrazine is resulting in a mixture of products with low yield of the desired 3-bromo isomer. What are the likely side reactions?
A1: The bromination of the 5H-pyrrolo[2,3-b]pyrazine core, a 7-azaindole isostere, is prone to several side reactions that can lower the yield of the desired 3-bromo product. The primary side reactions to consider are:
-
Over-bromination: The pyrrolo[2,3-b]pyrazine ring system is electron-rich and susceptible to further bromination, leading to the formation of di- and tri-brominated species. The positions most susceptible to further bromination after the initial C3-bromination are other positions on the pyrrole ring.
-
N-Bromination: The pyrrole nitrogen (N5) is nucleophilic and can be brominated, especially if a strong brominating agent is used or if the reaction is not performed under anhydrous conditions.
-
Formation of Regioisomers: While the C3 position is the most electronically favored site for electrophilic substitution on the 7-azaindole core, small amounts of other regioisomers (e.g., bromination at C2, C4, or C6) can form depending on the reaction conditions.
-
Decomposition: The pyrrolo[2,3-b]pyrazine core can be sensitive to harsh reaction conditions, leading to decomposition and the formation of tar-like substances, which complicates purification.
Q2: How can I improve the regioselectivity of the bromination to favor the 3-bromo product?
A2: Achieving high regioselectivity for the C3 position is crucial for a successful synthesis. Here are several strategies to enhance the formation of this compound:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role. Milder reagents are generally preferred to minimize over-bromination and other side reactions.
| Brominating Agent | Typical Observations | Recommended For |
| N-Bromosuccinimide (NBS) | Most commonly used. Generally provides good selectivity for the C3 position. Can lead to over-bromination if not controlled. | Standard, initial attempts. |
| Pyridinium Bromide Perbromide (PBPB) | A milder alternative to NBS, can sometimes offer better selectivity. | When NBS gives complex mixtures. |
| Tetrabutylammonium Tribromide (TBATB) | A very mild and selective brominating agent. Often used to prevent di-bromination. | High-selectivity requirements. |
| Bromine (Br₂) | Highly reactive and less selective. Prone to causing over-bromination and decomposition. | Generally not recommended for this substrate. |
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0°C to room temperature) can help to control the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.
Q3: I am observing significant amounts of di-brominated byproducts. How can I prevent this?
A3: The formation of di-brominated species is a common issue. Here’s how you can address it:
-
Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. A large excess will significantly increase the likelihood of multiple brominations.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which disfavors multiple substitutions.
-
N-Protection: Protecting the pyrrole nitrogen (N5) with a suitable protecting group can modulate the electron density of the ring system and can sometimes reduce the propensity for over-bromination. Common protecting groups for indoles and azaindoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).
Q4: Should I protect the pyrrole nitrogen (N5) before bromination?
A4: N-protection can be a valuable strategy, particularly if you are encountering issues with N-bromination or if subsequent reaction steps are incompatible with the free N-H group.
-
Advantages of N-Protection:
-
Prevents N-bromination.
-
Can improve solubility in organic solvents.
-
The electron-withdrawing nature of many protecting groups (e.g., sulfonyl groups) can deactivate the ring towards excessive electrophilic substitution, potentially reducing over-bromination.
-
-
Disadvantages of N-Protection:
-
Adds extra steps to the synthesis (protection and deprotection).
-
The protecting group needs to be carefully chosen to be stable to the bromination conditions and easily removable later.
-
A common strategy is to use a tosyl or benzenesulfonyl protecting group, which can be introduced by reacting the 5H-pyrrolo[2,3-b]pyrazine with the corresponding sulfonyl chloride in the presence of a base like sodium hydride (NaH).
Q5: What are the best practices for purifying this compound from the reaction mixture?
A5: Purification can be challenging due to the presence of closely related byproducts.
-
Column Chromatography: This is the most effective method for separating the desired 3-bromo product from unreacted starting material, regioisomers, and di-brominated byproducts. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically employed.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.
-
Thin Layer Chromatography (TLC): Careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and to guide the development of a purification strategy. Use a combination of solvents to achieve good separation of spots.
Experimental Protocols
Protocol 1: Direct Bromination of 5H-pyrrolo[2,3-b]pyrazine with NBS
This protocol describes a general procedure for the direct bromination at the C3 position.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
| Expected Outcome | Typical Yield Range | Purity (post-chromatography) |
| This compound | 60-80% | >95% |
| Di-brominated byproduct | 5-15% | - |
| Unreacted Starting Material | <5% | - |
Signaling Pathway and Experimental Workflow Diagrams
Many 5H-pyrrolo[2,3-b]pyrazine derivatives are developed as kinase inhibitors. A common target for this class of compounds is the Janus kinase (JAK) family, which is crucial in the JAK-STAT signaling pathway. Another important target class are Fibroblast Growth Factor Receptors (FGFRs).[1][2]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a key signaling cascade in the cellular response to cytokines.[3][4][5] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[6][7]
Caption: JAK-STAT signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyrazine derivative.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[8][9][10][11][12]
Caption: Simplified FGFR signaling pathway showing inhibition by a pyrrolo[2,3-b]pyrazine derivative.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Debromination of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine during coupling reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering undesired debromination of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound starting material is replaced by a hydrogen atom.[1] This leads to the formation of the parent heterocycle, 5H-pyrrolo[2,3-b]pyrazine, instead of the desired coupled product. This side reaction consumes the starting material, reduces the overall yield of the target molecule, and complicates the purification process.
Q2: Why is this compound particularly susceptible to debromination?
A2: N-heterocyclic halides, especially electron-deficient ones like this compound (a 7-azaindole derivative), are known to be more prone to debromination.[1] The nitrogen atoms in the ring system can influence the electronic properties of the molecule and may coordinate with the palladium catalyst, potentially altering the reaction pathway. Furthermore, the N-H proton on the pyrrole ring can be deprotonated by the base, increasing the electron density of the ring system, which can also affect the outcome of the reaction.[1]
Q3: What is the primary mechanism of debromination in palladium-catalyzed reactions?
A3: The most accepted mechanism for debromination (also known as hydrodehalogenation) involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2][3] This hydride can originate from various sources, including the base (especially alkoxides), solvent (like alcohols or residual water), or even the phosphine ligands.[2][3] Once the aryl bromide has undergone oxidative addition to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with this Pd-H species. A subsequent reductive elimination step releases the debrominated arene (Ar-H) and regenerates the active catalyst, creating a parasitic cycle that competes with the desired cross-coupling pathway.[1][3]
Troubleshooting Guides
This section provides specific recommendations to minimize or eliminate the debromination of this compound in common coupling reactions.
General Strategies to Minimize Debromination
The key to preventing debromination is to choose reaction conditions that favor the desired C-C or C-N bond formation over the competing hydrodehalogenation pathway. This generally involves accelerating the rate of reductive elimination of the product relative to the rate of hydrodehalogenation.
Troubleshooting Suzuki-Miyaura Coupling
Problem: My Suzuki reaction yields significant amounts of 5H-pyrrolo[2,3-b]pyrazine alongside, or instead of, my desired product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or tBuXPhos .[1][2] Consider using a pre-catalyst (e.g., XPhos Pd G2/G3) for efficient generation of the active Pd(0) species.[4] | These ligands promote faster rates of reductive elimination for the desired product, outcompeting the debromination pathway.[2] They also stabilize the catalyst. |
| Base is Too Strong or a Hydride Source | Avoid strong bases like NaOtBu or other alkoxides. Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ .[1] | Weaker bases are less likely to generate Pd-H species. K₃PO₄ is often an excellent choice for sensitive heterocyclic substrates. |
| Solvent is a Proton/Hydride Source | Use anhydrous, aprotic solvents like toluene, dioxane, or THF .[1][5] Avoid alcohols. If a co-solvent is needed for solubility, minimize the amount of water used. | Protic solvents (alcohols) and even polar aprotic solvents like DMF can be sources of hydrides. Thoroughly degassing the solvent is crucial to remove oxygen, which can lead to side reactions like homocoupling.[5][6] |
| High Reaction Temperature | Carefully lower the reaction temperature. Consider running the reaction at 60-80 °C instead of >100 °C. | Higher temperatures can sometimes accelerate the decomposition and debromination pathways more than the desired coupling. |
| N-H Acidity | Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc) if other methods fail.[1] | Deprotonation of the N-H can change the electronics of the substrate. Protection can sometimes prevent this and lead to cleaner reactions, although it adds extra synthetic steps. |
Troubleshooting Buchwald-Hartwig Amination
Problem: During my C-N coupling reaction, the main product observed is the debrominated starting material.
| Potential Cause | Recommended Solution | Rationale |
| Base is Too Strong | While NaOtBu is common, it can be aggressive. Consider switching to LHMDS or a carbonate base like Cs₂CO₃ if the amine is sufficiently acidic. | Strong bases can promote β-hydride elimination from the palladium-amido intermediate, which is a competing side reaction.[7] |
| Ligand Choice | Use modern, sterically hindered biaryl phosphine ligands. XPhos, RuPhos, or BrettPhos are excellent choices for coupling with heterocyclic amines or amides. | These ligands create a bulky coordination sphere around the palladium, facilitating the final C-N reductive elimination. |
| Solvent Effects | Use non-polar, aprotic solvents like toluene or dioxane .[8] | These solvents are less likely to participate in the formation of hydride species compared to more polar options. |
| Reaction Time/Temperature | Monitor the reaction closely. If the reaction is sluggish, a slight increase in temperature may be better than prolonged reaction times at lower temperatures, which can allow side reactions to dominate. | Finding the right balance where the desired coupling is fast while minimizing decomposition is key. |
Troubleshooting Sonogashira Coupling
Problem: My attempt to couple an alkyne results primarily in the debrominated starting material.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst System | Use a modern catalyst system. For a similar substrate, a XPhosPdG2/XPhos tandem catalyst system was shown to be effective in avoiding debromination.[4] | Traditional Pd(PPh₃)₄ can be less efficient for challenging substrates and may lead to more side reactions.[5] |
| Copper Co-catalyst | While standard, Cu(I) can sometimes cause issues. Consider running the reaction under "copper-free" conditions, which may require a specific ligand and base combination. | In some cases, the copper co-catalyst can facilitate side reactions. |
| Base Selection | Use a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) , which also often serves as a solvent or co-solvent. | These bases are standard for Sonogashira and are generally effective, but ensure they are anhydrous. |
| Solvent Choice | Standard solvents include THF, DMF, or dioxane . Ensure they are anhydrous and thoroughly degassed. | Oxygen can lead to alkyne homocoupling (Glaser coupling), another common side reaction. |
Experimental Protocols
Protocol 1: Representative Problematic Suzuki Coupling
(This protocol uses conditions that are more likely to cause debromination and serves as an example of what to avoid.)
To a reaction vial is added this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (3.0 eq). The vial is evacuated and backfilled with argon three times. Dioxane and water (4:1 mixture, 0.1 M) are added. The mixture is heated to 110 °C for 12 hours. Upon completion, LC-MS analysis is likely to show a significant percentage of the debrominated side product.
Protocol 2: Recommended Optimized Suzuki Coupling
(This protocol uses modern, optimized conditions to minimize debromination.)
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).[1] In a separate vial, weigh the catalyst XPhos Pd G3 (0.02 eq) and the ligand XPhos (0.025 eq). Add the catalyst/ligand mixture to the Schlenk flask. Add anhydrous, degassed toluene (to achieve 0.1 M concentration). The flask is sealed and the reaction mixture is heated to 80 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. This method is expected to significantly reduce the formation of the debrominated byproduct.
Visualizations
Diagrams of Workflows and Mechanisms
// Branch for Base check_base [label="Step 1: Analyze Base"]; base_type [label="Is base strong?\n(e.g., NaOtBu, KOtBu)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_base [label="Action: Switch to weaker base\n(K₃PO₄, Cs₂CO₃, K₂CO₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch for Ligand check_ligand [label="Step 2: Analyze Ligand"]; ligand_type [label="Is ligand simple/small?\n(e.g., PPh₃)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_ligand [label="Action: Switch to bulky, e⁻-rich ligand\n(XPhos, SPhos) & use a pre-catalyst", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch for Solvent check_solvent [label="Step 3: Analyze Solvent"]; solvent_type [label="Is solvent protic or hydridic?\n(Alcohols, DMF, excess H₂O)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_solvent [label="Action: Switch to anhydrous aprotic solvent\n(Toluene, Dioxane)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_base [label="Yes"]; check_base -> base_type; base_type -> fix_base [label="Yes"]; base_type -> check_ligand [label="No"]; fix_base -> end_node;
check_ligand -> ligand_type; ligand_type -> fix_ligand [label="Yes"]; ligand_type -> check_solvent [label="No"]; fix_ligand -> end_node;
check_solvent -> solvent_type; solvent_type -> fix_solvent [label="Yes"]; solvent_type -> end_node [label="No"]; fix_solvent -> end_node; } DOT Caption: A logical decision tree for troubleshooting and resolving issues of debromination.
// Nodes Pd0 [label="L₂Pd(0)", shape=circle, style=filled, fillcolor="#FBBC05"]; ArPdBr [label="Ar-Pd(II)-Br\n(Oxidative Addition Complex)"]; ArPdNu [label="Ar-Pd(II)-Nu\n(Transmetalation Complex)"]; Product [label="Ar-Nu\n(Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdH [label="Ar-Pd(II)-H\n(Hydride Complex)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Ar-H\n(Debrominated Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HydrideSource [label="Hydride Source\n(Base, Solvent, H₂O)", shape=note, fillcolor="#F1F3F4"];
// Edges for desired cycle Pd0 -> ArPdBr [label="+ Ar-Br", color="#4285F4"]; ArPdBr -> ArPdNu [label="+ Coupling Partner\n(e.g., Ar'-B(OH)₂)", color="#4285F4"]; ArPdNu -> Product [label="Reductive\nElimination", color="#34A853", style=bold]; Product -> Pd0 [style=invis]; // for layout ArPdNu -> Pd0 [label="", color="#34A853", style=dashed];
// Edges for parasitic cycle ArPdBr -> ArPdH [label="+ [H]⁻", color="#EA4335", style=bold]; HydrideSource -> ArPdH [style=dashed, color="#EA4335"]; ArPdH -> SideProduct [label="Reductive\nElimination", color="#EA4335", style=bold]; ArPdH -> Pd0 [label="", color="#EA4335", style=dashed];
// Rank {rank=same; Product; SideProduct;} {rank=same; ArPdNu; ArPdH;} } DOT Caption: The palladium catalytic cycle showing the desired pathway (blue/green) vs. the parasitic debromination pathway (red).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for forming carbon-carbon bonds, and its successful application to the this compound core is crucial for the synthesis of diverse derivatives.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A reliable starting point for the Suzuki-Miyaura coupling involves using a palladium catalyst such as Pd₂(dba)₃ with a phosphine ligand like SPhos. A common base is cesium carbonate (Cs₂CO₃), and a suitable solvent system is a mixture of toluene and ethanol. The reaction is typically heated to facilitate the coupling.[1]
Q2: I am observing low yields in my Suzuki-Miyaura reaction. What are the common causes and how can I improve the yield?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors.[2][3] Key areas to investigate include:
-
Catalyst System: The choice of palladium source and ligand is critical. If one combination gives low yield, screening other catalysts and ligands is recommended. For instance, switching from a less electron-rich ligand to a more electron-rich one like SPhos can improve yields.[1]
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Trying different bases such as K₂CO₃ or K₃PO₄ might be beneficial.[2]
-
Solvent: The solvent system affects the solubility of reactants and the stability of the catalytic species. Anhydrous solvents are often crucial. Consider solvent systems like THF/water or dioxane/water.[2][4]
-
Temperature: Inadequate temperature can lead to slow or incomplete reactions. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[2]
-
Reactant Quality: Ensure the boronic acid or boronate ester is of high purity and has not degraded. Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially at higher temperatures.[4]
Q3: I am getting a significant amount of debrominated starting material. How can I minimize this side reaction?
A3: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize it, you can try using a tandem catalyst system like XPhosPdG2/XPhos, which has been shown to be effective in preventing debromination in similar heterocyclic systems.[5] Additionally, carefully controlling the reaction temperature and using a less reactive base might also help.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality of reagents. | - Use a fresh batch of palladium catalyst and ligand.- Ensure the solvent is anhydrous.- Increase the reaction temperature in increments.- Verify the purity of the boronic acid/ester. |
| Formation of Homocoupled Product | Oxygen in the reaction mixture, excess boronic acid. | - Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen).- Use a 1:1 stoichiometry of the aryl halide and boronic acid, or a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Product is Contaminated with Boronic Acid Impurities | Excess boronic acid used, incomplete workup. | - Use a smaller excess of the boronic acid.- During workup, perform an acid-base extraction to remove the boronic acid. |
| Difficulty in Purification | Close polarity of the product and starting material or byproducts. | - Optimize the reaction to go to full conversion to simplify purification.- Try different solvent systems for column chromatography. |
Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Related 7-Azaindoles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 67-93 |
| 2 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | 43-88 |
Data adapted from studies on C3 and C6 arylation of 7-azaindoles and may require optimization for this compound.[1]
Experimental Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding aryl boronic acid (1.1-1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/ethanol 1:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted pyrrolo[2,3-b]pyrazines.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: What is a good starting point for the Buchwald-Hartwig amination of this compound?
A1: A robust set of initial conditions for the Buchwald-Hartwig amination involves the use of a palladium catalyst like Pd₂(dba)₃ or Pd(OAc)₂, a bulky electron-rich phosphine ligand such as Xantphos, and a strong base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as dioxane.[6]
Q2: My Buchwald-Hartwig amination is giving low yields. What are the likely causes and how can I improve it?
A2: Low yields in Buchwald-Hartwig aminations can be attributed to several factors:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For N-substituted 4-bromo-7-azaindoles, the combination of Pd₂(dba)₃ and Xantphos was found to be highly effective.[6] Other ligands like SPhos and XPhos might give moderate yields, while some, like PCy₃, could be ineffective.[6]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. While Cs₂CO₃ often gives excellent results, other bases like K₂CO₃ or NaOt-Bu can also be effective, though they might require different reaction times or temperatures.[6][7]
-
Solvent: The solvent can influence the reaction rate and yield. Dioxane is a commonly used solvent that has proven effective.[6][7] Other solvents like toluene or THF can also be considered.
-
Substrate Scope: The nature of the amine coupling partner can significantly affect the reaction outcome. Sterically hindered amines or electron-deficient amines may require more forcing conditions or a different catalyst system.
Q3: Can I use primary and secondary amines in the Buchwald-Hartwig amination of this compound?
A3: Yes, the Buchwald-Hartwig amination is generally applicable to both primary and secondary amines. The development of bidentate phosphine ligands like BINAP and DPPF has enabled the efficient coupling of primary amines.[8]
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst, inappropriate ligand, wrong base. | - Screen different palladium/ligand combinations (e.g., Pd₂(dba)₃/Xantphos, Pd(OAc)₂/SPhos).- Try a stronger base like NaOt-Bu or LiHMDS.[7]- Ensure all reagents are pure and the solvent is anhydrous. |
| Decomposition of Starting Material | Reaction temperature is too high, incompatible base. | - Lower the reaction temperature and increase the reaction time.- Use a milder base such as K₃PO₄ or K₂CO₃, especially if your substrate has base-sensitive functional groups.[7] |
| Catalyst Poisoning | Presence of functional groups that can coordinate strongly to palladium. | - Protect sensitive functional groups on the amine or the pyrrolopyrazine core.- Use a higher catalyst loading. |
Optimized Reaction Conditions for Buchwald-Hartwig Amination of Related 4-Bromo-7-azaindoles
| Entry | Pd-catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | Xantphos | Cs₂CO₃ | Dioxane | 1 | 93 |
| 2 | Pd₂(dba)₃ (5) | Xantphos | K₂CO₃ | Dioxane | 3 | 85 |
| 3 | Pd₂(dba)₃ (5) | SPhos | Cs₂CO₃ | Dioxane | 6 | 60 |
| 4 | Pd₂(dba)₃ (5) | XPhos | Cs₂CO₃ | Dioxane | 6 | 62 |
Data adapted from a study on the amination of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine and may require optimization for this compound.[6]
Experimental Protocol for Buchwald-Hartwig Amination
-
In a Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., Xantphos, 10 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., dioxane, 2 mL).
-
Heat the reaction mixture to 100 °C with stirring for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.[6]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination of this compound.
III. Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon triple bonds, linking terminal alkynes to aryl halides.
Frequently Asked Questions (FAQs) for Sonogashira Coupling
Q1: What are the typical conditions for a Sonogashira coupling with this compound?
A1: A standard Sonogashira coupling reaction involves a palladium(0) catalyst, often in combination with a copper(I) co-catalyst, and an amine base.[9] For related heterocyclic systems, a CuI/Pd(PPh₃)₄ catalytic system has been used effectively.[10]
Q2: My Sonogashira reaction is not working well. What should I troubleshoot?
A2: Several factors can lead to poor performance in Sonogashira couplings:
-
Catalyst System: The choice of palladium catalyst and ligand is important. While Pd(PPh₃)₄ is common, other catalysts can be more effective.[9] The copper(I) co-catalyst is also crucial in the traditional Sonogashira reaction.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the reaction.
-
Solvent: A variety of solvents can be used, with THF and DMF being common choices.
-
Oxygen Sensitivity: The reaction is often sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling). It is important to perform the reaction under an inert atmosphere.
Q3: Can I perform a copper-free Sonogashira coupling?
A3: Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling products. These reactions often require specific palladium catalysts and ligands.[9]
Troubleshooting Guide for Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing. | - Use a fresh palladium catalyst and copper(I) source.- Thoroughly degas the solvent and reaction mixture.- Ensure the alkyne is of high purity. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen, inappropriate reaction conditions. | - Rigorously exclude oxygen from the reaction.- Consider a copper-free Sonogashira protocol. |
| Decomposition of Reactants | High reaction temperature. | - Perform the reaction at a lower temperature, even room temperature if the catalyst system is active enough. |
Experimental Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.
-
Wash with water and brine, dry over an anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling of this compound.
IV. General Troubleshooting Flowchart
For a systematic approach to troubleshooting failed or low-yielding reactions, the following logical workflow can be applied.
Caption: General Troubleshooting Logic for Cross-Coupling Reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Improving the solubility of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that, like many molecules in its class, often exhibits limited solubility in common organic solvents. Its planar, aromatic structure can lead to strong intermolecular forces in the solid state, making it challenging to dissolve. While specific quantitative solubility data is not widely published, it is generally considered to be poorly soluble in non-polar solvents and sparingly soluble in some polar aprotic solvents.
Q2: Which solvents are recommended for dissolving this compound for reactions like Suzuki coupling?
A2: For reactions such as Suzuki-Miyaura coupling, polar aprotic solvents are generally the most effective for dissolving this compound and similar heterocyclic halides. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
Often, a co-solvent system, such as dioxane/water or THF/water, is employed, particularly for Suzuki reactions, to facilitate the dissolution of both the organic substrate and the inorganic base.
Q3: Are there any chemical modification strategies to improve the solubility of this compound?
A3: Yes, several structural modification strategies can be employed to enhance solubility. One common approach is the introduction of a protecting group on the pyrrole nitrogen. For instance, attaching a tosyl group can improve solubility in certain organic solvents and can also modulate the electronic properties of the molecule. Another strategy is the "prodrug approach," where a soluble promoiety is attached to the molecule, which is later cleaved under reaction or physiological conditions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound for a chemical reaction.
Problem 1: The compound is not dissolving in the chosen solvent at room temperature.
| Potential Cause | Suggested Solution |
| Insufficient solvent power. | Switch to a more polar aprotic solvent. See the Solvent Selection Table below for recommendations. |
| Low dissolution rate. | Gently heat the mixture. Sonication can also be used to break up solid aggregates and accelerate dissolution. |
| Compound is highly crystalline. | If possible, try to use a more amorphous form of the solid, although this is often difficult to control. |
Problem 2: The compound precipitates out of solution when a co-solvent or reagent is added.
| Potential Cause | Suggested Solution |
| Change in solvent polarity. | Add the co-solvent or reagent slowly and with vigorous stirring. Consider pre-mixing the reagent with a small amount of the primary solvent. |
| Saturation limit exceeded. | Increase the total volume of the solvent system. Ensure the reaction concentration is not too high. |
| Reaction with the solvent. | Unlikely with common aprotic solvents, but ensure the solvent is dry and of high purity. |
Data Presentation: Solvent Selection
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to High | Often used for preparing stock solutions. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | A common solvent for a variety of cross-coupling reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good | Similar to DMF, with a higher boiling point. |
| 1,4-Dioxane | Polar Aprotic | Moderate | Frequently used in Suzuki reactions, often in combination with water. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Another common solvent for cross-coupling, may require heating. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May be suitable for some reactions, but generally less effective than DMF or DMSO. |
| Toluene | Non-polar | Poor | Not recommended as a primary solvent for this compound. |
| Dichloromethane (DCM) | Non-polar | Poor | Generally not a good solvent for dissolving this compound. |
| Water | Polar Protic | Very Poor | Insoluble in water. |
Experimental Protocols
Protocol: Improving Solubility for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction involving this compound, with a focus on ensuring complete dissolution of the starting material.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Magnetic stirrer and heat source
Procedure:
-
Preparation of the Reaction Vessel: To a clean, dry reaction vessel containing a magnetic stir bar, add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition and Dissolution:
-
Under the inert atmosphere, add a sufficient volume of degassed 1,4-dioxane to achieve the desired reaction concentration (typically 0.1-0.2 M).
-
Stir the mixture at room temperature. If the starting materials do not fully dissolve, gently heat the mixture to 40-50°C with continued stirring. Sonication can also be applied for a few minutes to aid dissolution.
-
Once a homogeneous solution is obtained, add the degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solution should remain clear.
-
-
Addition of Catalyst and Base: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for Suzuki coupling.
Technical Support Center: Purification of Substituted Pyrrolo[2,3-b]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrrolo[2,3-b]pyrazines.
Troubleshooting & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for substituted pyrrolo[2,3-b]pyrazines?
A1: The most frequently employed method for purifying substituted pyrrolo[2,3-b]pyrazines is flash column chromatography on silica gel.[1][2] Other techniques such as recrystallization and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) are also utilized, particularly when dealing with issues of low solubility or compound instability on silica.
Q2: My substituted pyrrolo[2,3-b]pyrazine has poor solubility in common chromatography solvents. What can I do?
A2: Poor solubility is a common challenge with planar, aromatic heterocyclic systems. Here are a few strategies:
-
Solvent Selection: Experiment with a range of solvents. While many pyrrolo[2,3-b]pyrazines are soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, more polar solvents such as methanol, or mixtures containing them, may be necessary.[1]
-
Dry Loading: If your compound is not soluble in the initial mobile phase, consider dry loading onto the column. This involves pre-adsorbing your crude material onto a small amount of silica gel or an inert support like Celite®, evaporating the solvent, and then loading the dry powder onto the top of your column.
-
Recrystallization: If a suitable solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be a powerful purification technique.
Q3: I'm observing significant product loss or degradation during silica gel chromatography. What is the cause and how can I prevent it?
A3: Substituted pyrrolo[2,3-b]pyrazines, being nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is typically done by adding a small percentage of triethylamine (e.g., 1%) to the slurry solvent and the mobile phase.
-
Alternative Stationary Phases: Consider using a more inert stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[3][4][5][6][7]
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. This can be an excellent alternative to avoid degradation on acidic silica gel.[8][9]
Q4: I am struggling to separate my desired product from a closely eluting impurity. What strategies can I employ?
A4: Achieving good resolution between compounds with similar polarities can be challenging.
-
Optimize Mobile Phase: Systematically screen different solvent systems and gradients. A shallower gradient during elution can often improve the separation of closely eluting compounds.[10][11][12][13][14] Sometimes, switching to a different solvent system with different selectivities (e.g., replacing ethyl acetate/hexane with dichloromethane/methanol) can resolve the co-elution.
-
Column Dimensions and Packing: Using a longer and narrower column can increase the number of theoretical plates and improve resolution. Ensure the column is packed uniformly to prevent band broadening.
-
Recrystallization: If the impurity has a different solubility profile than your product, recrystallization can be a highly effective method for separation.
Q5: How can I remove highly polar impurities from my pyrrolo[2,3-b]pyrazine product?
A5: Highly polar impurities, such as unreacted starting materials or certain byproducts, can sometimes be challenging to remove.
-
Liquid-Liquid Extraction: A simple acid-base extraction can be effective. If your product is sufficiently non-polar, you can dissolve the crude mixture in an organic solvent and wash with an aqueous acid to remove basic polar impurities, or with an aqueous base to remove acidic polar impurities.
-
Silica Gel Plug: A short plug of silica gel can be used to filter out very polar impurities that will strongly adhere to the silica, allowing your less polar product to be flushed through with a moderately polar solvent.
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Substituted Pyrrolo[2,3-b]pyrazine
This protocol is a general guideline and should be optimized for each specific compound.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pack the column evenly, ensuring no air bubbles are trapped.
-
Loading: Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is a linear increase in the percentage of ethyl acetate in hexane, or methanol in dichloromethane.[1] The optimal gradient should be determined beforehand using thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or another analytical technique (e.g., LC-MS).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Substituted Pyrrolo[2,3-b]pyrazine
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.[15]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Examples of Purification Conditions for Substituted Pyrrolo[2,3-b]pyrazines
| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | Flash Column Chromatography | Not specified | 82 | >99 | [1] |
| 5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | Flash Column Chromatography | Not specified | Not specified | >99 | [1] |
| 5-((2,4-Difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | Flash Column Chromatography | Not specified | Not specified | 94.53 | [1] |
| 5-((3,4-Dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | Flash Column Chromatography | Not specified | Not specified | >99 | [1] |
| N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | Recrystallization | Ethanol | Not specified | Not specified | [16] |
Visualizations
Caption: General workflow for the purification of substituted pyrrolo[2,3-b]pyrazines.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oozechem.com [oozechem.com]
- 4. Aqueous stability of alumina and silica perhydrate hydrogels: experiments and computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. sorbtech.com [sorbtech.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
Byproduct formation in the synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 3-aryl-5H-pyrrolo[2,3-b]pyrazine core?
A1: The primary synthetic strategies involve the condensation of a substituted 2,3-diaminopyrrole with an arylglyoxal, often followed by oxidation. Another prevalent method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the aryl group at the 3-position of a pre-formed 5H-pyrrolo[2,3-b]pyrazine scaffold. The Pictet-Spengler reaction is also a key method for constructing the core heterocyclic system.[1][2]
Q2: I am observing a low yield of my desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, suboptimal reaction conditions, side reactions consuming starting materials, and degradation of the product. It is crucial to ensure the purity of starting materials and reagents, maintain an inert atmosphere if using air-sensitive catalysts, and optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Q3: What are the typical byproducts I should expect in my reaction mixture?
A3: Common byproducts depend on the synthetic route. In Suzuki couplings, homocoupling of the arylboronic acid is a frequent side product.[3] If a Wittig-type reaction is part of the sequence, triphenylphosphine oxide is a common byproduct.[1] In condensation reactions, incomplete cyclization can lead to the presence of intermediate imines or enamines. Over-arylation or the formation of positional isomers can also occur, depending on the reactivity of the substrates and the selectivity of the catalyst.
Q4: How can I effectively purify my target compound from the reaction byproducts?
A4: Column chromatography on silica gel is the most common and effective method for purifying 3-aryl-5H-pyrrolo[2,3-b]pyrazines from byproducts and unreacted starting materials. A gradient elution system, often using a mixture of hexanes and ethyl acetate, is typically employed. Recrystallization from a suitable solvent system can also be an effective purification technique for solid products.
Q5: Are 3-aryl-5H-pyrrolo[2,3-b]pyrazines known to be biologically active?
A5: Yes, this class of compounds has garnered significant interest in medicinal chemistry. They are notably investigated as inhibitors of various protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4][5] Their biological activity makes the careful control of purity and byproduct profiles especially critical in a drug development context.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (in cross-coupling reactions) | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider pre-activation of the catalyst if necessary. |
| Poor quality of starting materials | Verify the purity of starting materials (e.g., diaminopyrrole, arylglyoxal, boronic acids) by NMR or other analytical techniques. | |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some condensation reactions may require heating to proceed to completion, while some catalytic reactions are sensitive to high temperatures. | |
| Inefficient stirring | Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to facilitate effective mixing of reactants and catalysts. | |
| Multiple Spots on TLC, Indicating a Mixture of Products | Formation of homocoupling byproducts (Suzuki coupling) | Adjust the stoichiometry of the reactants. Using a slight excess of the boronic acid can sometimes favor the cross-coupling product. Ensure efficient removal of oxygen from the reaction mixture. |
| Incomplete cyclization or oxidation | Extend the reaction time or consider adding a specific oxidizing agent (e.g., air, DDQ) after the initial condensation step. | |
| Formation of positional isomers | If multiple reactive sites are available for arylation, consider using a protecting group strategy to block unwanted reactivity. Catalyst and ligand choice can also influence regioselectivity.[6] | |
| Difficulty in Isolating the Pure Product | Co-elution of product and byproducts during chromatography | Experiment with different solvent systems for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Product is an oil or difficult to crystallize | If the product is an oil, try co-evaporation with a high-boiling point non-polar solvent like toluene to remove residual volatile impurities. For crystallization, screen a variety of solvents and solvent mixtures. | |
| Product Instability or Decomposition | Presence of residual acid or base from workup | Ensure thorough washing of the organic layer during workup to remove any acidic or basic residues that could promote degradation. |
| Air or light sensitivity | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light, especially if it is colored. |
Data Presentation
Table 1: Comparison of Yields for 3-aryl-5H-pyrrolo[2,3-b]pyrazine Synthesis via Suzuki Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane:H₂O (3:1) | 80 | 2 | 82 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane:H₂O (3:1) | 80 | 2 | 86 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 90 | 4 | 88 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale. Data compiled from representative procedures.[4][7]
Experimental Protocols
Protocol 1: Synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazine via Condensation
A solution of 2,3-diaminopyrrole (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) is prepared in a round-bottom flask. To this solution, the corresponding arylglyoxal (1.1 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: Synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazine via Suzuki-Miyaura Coupling
To a degassed mixture of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a solvent mixture of dioxane and water (e.g., 3:1 v/v, 10 mL), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%) is added. The reaction vessel is sealed and heated to 80-100 °C for 2-12 hours, with the progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 3-aryl-5H-pyrrolo[2,3-b]pyrazine.[4][7]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of 3-aryl-5H-pyrrolo[2,3-b]pyrazines.
Caption: Potential pathways for byproduct formation during the synthesis of 3-aryl-5H-pyrrolo[2,3-b]pyrazines.
Caption: The FGFR signaling pathway and the inhibitory action of 3-aryl-5H-pyrrolo[2,3-b]pyrazines.[8][9][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 11. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
Stability issues of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine under acidic/basic conditions
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with 3-Bromo-5H-pyrrolo[2,3-B]pyrazine, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: Based on the behavior of similar heterocyclic compounds, this compound is expected to be susceptible to degradation under both acidic and basic conditions. Pyrrolopyrazine derivatives can be labile in acidic media and are often unstable in alkaline environments.[1] The extent of degradation is influenced by factors such as pH, temperature, and the duration of exposure.
Q2: Why is it important to conduct forced degradation studies for this compound?
A2: Forced degradation studies, or stress testing, are crucial for several reasons.[2][3] They help in understanding the intrinsic stability of the molecule, identifying potential degradation products, and elucidating degradation pathways.[2][4] This information is vital for developing stable formulations, determining appropriate storage conditions, and establishing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][4]
Q3: What are the likely degradation pathways for this compound under hydrolytic stress?
A3: While specific pathways for this molecule are not extensively documented, potential degradation could involve hydrolysis of the pyrazine ring or the pyrrole ring, and potentially debromination under certain conditions. For similar heterocyclic systems, ring-opening is a common degradation pathway under harsh hydrolytic stress.[1]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically reversed-phase (RP-HPLC), is the most common and effective technique.[1][5] This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradants.
Troubleshooting Guides
This section addresses specific issues you might encounter during your stability studies.
Problem 1: My compound appears to be completely degraded immediately upon adding acid or base.
-
Question: I am trying to perform a forced degradation study, but my starting material is gone almost instantly. How can I study the degradation kinetics?
-
Answer: This indicates that the compound is highly labile under the initial conditions you have chosen. To slow down the degradation and enable kinetic monitoring, you should consider the following modifications to your experimental protocol:
-
Reduce the concentration of the acid or base: Start with much milder conditions, for example, 0.01 N HCl or 0.01 N NaOH instead of 1 N solutions.
-
Lower the temperature: Perform the experiment at a reduced temperature (e.g., 4°C or room temperature) instead of elevated temperatures.
-
Decrease the reaction time: Sample at much earlier time points (e.g., within minutes) to capture the initial degradation profile.
-
Problem 2: I am observing multiple degradation peaks in my chromatogram. How do I identify them?
-
Question: My HPLC analysis shows several new peaks after subjecting this compound to stress conditions. What is the best approach to identify these unknown degradants?
-
Answer: Identifying unknown degradation products is a critical step. A systematic approach is recommended:
-
LC-MS Analysis: The most powerful technique for this purpose is Liquid Chromatography-Mass Spectrometry. The mass-to-charge ratio (m/z) of each peak will provide the molecular weight of the degradation products.
-
Tandem MS (MS/MS): Fragmenting the parent ion of each degradant can provide structural information, helping to piece together the structure of the new compounds.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and allow for the determination of the elemental composition of each degradant.
-
Forced Degradation of Suspected Structures: If you hypothesize a particular degradation product, you can attempt to synthesize it and compare its retention time and mass spectrum with your observed degradant.
-
Problem 3: I am not seeing any degradation even under harsh conditions.
-
Question: I have subjected my compound to 1 N HCl and 1 N NaOH at 80°C for 24 hours, but my HPLC shows over 99% of the parent compound remaining. Is this possible?
-
Answer: While some compounds are exceptionally stable, it is also possible that your analytical method is not "stability-indicating." This means it may not be able to separate the parent compound from its degradation products. Here’s how to troubleshoot:
-
Change the HPLC Method: Modify your chromatographic conditions. This could involve changing the mobile phase composition, the pH of the mobile phase, the column type, or the gradient profile.
-
Use a Different Detection Wavelength: Your degradation products may not absorb at the same wavelength as the parent compound. A photodiode array (PDA) detector is useful for examining the UV-Vis spectrum of all peaks.
-
Consider Non-Aqueous Conditions: For some molecules, especially those that are water-sensitive prodrugs, traditional aqueous forced degradation may not be appropriate. Anhydrous stress conditions might be necessary to reveal different degradation pathways.[5]
-
Hypothetical Degradation Data
The following table summarizes hypothetical quantitative data for the degradation of this compound under various conditions. This data is for illustrative purposes to guide your experimental design.
| Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 60 | 2 | 5% | DP-A1, DP-A2 |
| 0.1 N HCl | 60 | 8 | 18% | DP-A1, DP-A2, DP-A3 |
| 1 N HCl | 60 | 2 | 25% | DP-A1, DP-A2, DP-A3 |
| 1 N HCl | 80 | 2 | >90% | Multiple Products |
| 0.01 N NaOH | 60 | 2 | 8% | DP-B1 |
| 0.01 N NaOH | 60 | 8 | 22% | DP-B1, DP-B2 |
| 0.1 N NaOH | 60 | 2 | 35% | DP-B1, DP-B2, DP-B3 |
| 0.1 N NaOH | 80 | 2 | >95% | Multiple Products |
DP = Degradation Product; A = Acidic; B = Basic
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.2 N HCl to obtain a final acid concentration of 0.1 N and a final compound concentration of 0.5 mg/mL.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
-
Incubation: Incubate the sample and control vials in a water bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the reaction by adding an equimolar amount of a suitable base (e.g., 0.1 N NaOH). Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.02 N NaOH to obtain a final base concentration of 0.01 N and a final compound concentration of 0.5 mg/mL.
-
Prepare a control sample by adding 1 mL of purified water instead of NaOH.
-
-
Incubation: Incubate the sample and control vials in a water bath at 60°C.
-
Sampling: Withdraw aliquots at specified time intervals.
-
Quenching: Immediately neutralize the reaction by adding an equimolar amount of a suitable acid (e.g., 0.01 N HCl). Dilute the sample with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jddtonline.info [jddtonline.info]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Reactions with 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is failing or giving very low yields. What are the most likely causes?
A1: The primary challenge with this compound is the presence of the unprotected N-H group on the pyrrole ring. This acidic proton can lead to several complications:
-
Catalyst Inhibition: The pyrrole nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation. This is a common issue with nitrogen-rich heterocycles.
-
Substrate Deprotonation: The base used in the reaction can deprotonate the N-H group, forming an anionic species that may have different reactivity or solubility, potentially leading to side reactions.
-
Poor Solubility: The starting material or its deprotonated form might have poor solubility in the reaction solvent, hindering the reaction.
Q2: What are the initial steps I should take to troubleshoot a failed reaction?
A2: Before significantly altering the reaction conditions, it's crucial to verify the integrity of your reagents and setup:
-
Inert Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Oxygen can degrade the palladium catalyst and phosphine ligands.
-
Solvent and Reagent Quality: Use anhydrous and degassed solvents. Ensure the quality of your this compound, coupling partner, and base are high. Boronic acids, in particular, can degrade over time.
-
Catalyst Activity: Confirm the activity of your palladium source and ligand. Consider using a freshly opened bottle or a reliable precatalyst.
Q3: Should I protect the N-H group of the pyrrole ring?
A3: N-protection can be a highly effective strategy to prevent catalyst inhibition and other side reactions. Common protecting groups for similar N-heterocycles in palladium catalysis include:
-
Sulfonyl groups (e.g., tosyl, mesyl): These are robust and can be introduced by reacting the substrate with the corresponding sulfonyl chloride in the presence of a base like NaH.
-
Alkyl groups (e.g., benzyl, SEM): These can be introduced via alkylation with the corresponding halide.
While protection adds extra synthetic steps, it can significantly improve the yield and reproducibility of your cross-coupling reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired 3-aryl-5H-pyrrolo[2,3-b]pyrazine.
dot
Quantitative Data Summary: Suzuki Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~86 | Successful coupling with a boronic acid pinacol ester. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | <15 | Low yield, likely due to catalyst inhibition by the unprotected N-H. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | >80 | Bulky phosphine ligand overcomes catalyst poisoning. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~80 | Precatalyst system effective for unprotected N-rich heterocycles. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.) is added a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the appropriate bulky phosphine ligand (e.g., XPhos, 4-10 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water 4:1) is then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
Problem: Failure to form the desired 3-amino-5H-pyrrolo[2,3-b]pyrazine.
dot
Quantitative Data Summary: Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | <10 | Significant starting material decomposition. |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~40 | Moderate yield, hydrodehalogenation observed. |
| RuPhos Pd G3 | LHMDS | Toluene | 100 | 12 | >75 | Good yield with a robust precatalyst and strong base. |
| Pd(OAc)₂ / RuPhos (on N-protected substrate) | K₂CO₃ | Toluene | 100 | 16 | >90 | N-protection significantly improves yield. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the corresponding ligand (e.g., RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.). The tube is sealed, removed from the glovebox, and the amine (1.2 equiv.) and degassed solvent (e.g., toluene) are added via syringe. The reaction is heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with a suitable solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography.
Sonogashira Coupling
Problem: The desired 3-alkynyl-5H-pyrrolo[2,3-b]pyrazine is not forming.
dot
Quantitative Data Summary: Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 16 | <5 | Reaction stalls, likely due to catalyst poisoning. |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | ~30 | Moderate yield, significant Glaser-Hay homocoupling of the alkyne. |
| Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 90 | 18 | ~65 | Improved yield with a bulky ligand. |
| Pd(PPh₃)₄ / CuI (on N-tosylated substrate) | Et₃N | THF | 60 | 8 | >90 | N-protection leads to a clean and high-yielding reaction. |
Detailed Experimental Protocol: Sonogashira Coupling
A mixture of this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (5-10 mol%) are added to a reaction flask. The flask is evacuated and backfilled with an inert gas. A degassed solvent system, typically an amine base like triethylamine and a co-solvent such as THF or DMF, is added. The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction is stirred at room temperature or heated to 50-80 °C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways
Derivatives of 5H-pyrrolo[2,3-b]pyrazine are known to be potent inhibitors of various kinases, which are key components of cellular signaling pathways often dysregulated in cancer. For instance, they have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation, differentiation, and migration.
dot
Technical Support Center: Cross-Coupling with 3-Bromo-5H-pyrrolo[2,3-B]pyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (also known as 2-Bromo-7-azaindole).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in my cross-coupling reaction with this compound?
A1: Low yields with this substrate are common and can stem from several factors. The pyrrolo[2,3-b]pyrazine core contains two nitrogen atoms with lone pairs of electrons which can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a prevalent issue with many nitrogen-rich heterocycles.[3] Additionally, the presence of the unprotected N-H group on the pyrrole ring can interfere with the catalytic cycle.[3] Other common issues include suboptimal choice of catalyst, ligand, base, or solvent, and the presence of oxygen or moisture in the reaction.[4]
Q2: Can the unprotected N-H group on the pyrrole ring cause problems? Should I protect it?
A2: Yes, the acidic proton of the N-H group can complicate the reaction. While successful couplings on unprotected N-H azaindoles have been reported using specific catalyst systems[1][5], N-protection (e.g., with a Boc or SEM group) can often improve yields and reproducibility by preventing side reactions and catalyst inhibition.[2] However, this adds extra steps to the synthesis. The choice between protection and using a more robust catalyst for the unprotected substrate depends on the specific reaction and desired efficiency.
Q3: What are the most common side reactions, and how can I minimize them?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with hydrogen. This can be promoted by certain bases or impurities.
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the bromo-substrate. This is often exacerbated by the presence of oxygen.[4]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid before transmetalation. Using anhydrous conditions and choosing the right base can help mitigate this.[4]
To minimize these, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), use thoroughly degassed solvents, and carefully screen bases and catalyst systems.[4]
Q4: Are there alternatives to palladium catalysts for this substrate?
A4: Yes, nickel-based catalysts are a promising and more cost-effective alternative to palladium.[6] Nickel catalysts have shown good reactivity for Suzuki-Miyaura couplings of various aryl halides, including nitrogen-containing heterocycles, often in "green" solvents.[6][7] For certain applications, rhodium-catalyzed C-H activation has also been used to functionalize the azaindole core.[8]
Q5: My starting materials are not fully dissolving. What should I do?
A5: Poor solubility can significantly hinder reaction rates. You can try screening different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[4] Gently increasing the reaction temperature can also improve solubility, but care must be taken to avoid catalyst decomposition.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion
This is a common problem often pointing to catalyst deactivation.
Issue 2: Catalyst Poisoning is Suspected
The nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring are Lewis basic and can irreversibly bind to the palladium center, effectively "poisoning" the catalyst.
Alternative Catalyst Systems & Data
For challenging substrates like this compound, moving beyond standard catalysts like Pd(PPh₃)₄ is often necessary. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are generally more effective.
Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling
(Data compiled from reactions on 7-azaindole substrates, a close analog)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~56 | [1] |
| P1 (XPhos-based) | - | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | Reflux | 70-75 | [9] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 92-94 | [6] |
P1 is a pre-formed palladacycle precatalyst containing the XPhos ligand.
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination/Amidation
(Data compiled from reactions on 4-bromo-7-azaindole substrates)
| Catalyst Precursor | Ligand | Amine/Amide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Benzamide | Cs₂CO₃ | Dioxane | 100 | 94 | [5] |
| Pd₂(dba)₃ | Xantphos | Morpholine | Cs₂CO₃ | Dioxane | 100 | 92 | [5] |
| RuPhos Pd G2 | RuPhos | N-Benzylmethylamine | LiHMDS | THF | RT | ~33 | [10] |
| P1 (tBuBrettPhos) | - | Various amines | NaOTMS | THF | 50-90 | Good-Exc. | [11] |
Table 3: Recommended Catalysts for Other Cross-Coupling Reactions
| Reaction Type | Recommended Catalyst System | Base | Solvent | Notes | Reference(s) |
| Sonogashira | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF, THF | Copper-free conditions with bulky phosphine ligands can also be effective. | [2][12][13] |
| Heck | Pd(OAc)₂ with PPh₃ or NHC ligand | Et₃N, K₂CO₃ | DMF, H₂O | Reaction conditions can vary widely based on the alkene partner. | [14][15][16] |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | (Not always required) | THF, Toluene | Main challenge is the toxicity and removal of tin byproducts. | [17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is adapted from methodologies successful for unprotected halo-azaindoles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
XPhos Palladacycle Gen. 3 (P1) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos palladacycle.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 5-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected this compound
This protocol is based on successful aminations of N-substituted 4-bromo-7-azaindoles.[5]
Materials:
-
N-protected this compound
-
Amine or Amide (1.2 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add the N-protected bromo-substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add the amine/amide and anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Disclaimer: The information provided is for research and development purposes only. Reaction conditions should be optimized for each specific substrate combination. Always follow appropriate laboratory safety procedures.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wwjmrd.com [wwjmrd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
Validation & Comparative
Validating the Biological Activity of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromo-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide provides a comparative analysis of the biological activity of these derivatives, focusing on their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). We present a compilation of experimental data, detailed protocols for validation, and visualizations of the targeted signaling pathways to aid in the evaluation of these compounds against established alternatives.
Comparative Analysis of Kinase Inhibitory Activity
The therapeutic potential of this compound derivatives lies in their ability to selectively inhibit protein kinases, enzymes that play a pivotal role in cellular signaling. Dysregulation of kinase activity is a known driver of various pathologies, most notably cancer and inflammatory diseases.
FGFR Inhibition: A Targeted Approach in Oncology
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown significant promise as inhibitors of FGFRs.[1] The strategic placement of a bromine atom at the 3-position is a key aspect of structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for these receptor tyrosine kinases.[2] Aberrant FGFR signaling is a known oncogenic driver in a variety of cancers, making it a compelling therapeutic target.
JAK Inhibition: Modulating the Immune Response
The 5H-pyrrolo[2,3-b]pyrazine core is also integral to the structure of Upadacitinib, a clinically approved JAK1-selective inhibitor.[3][4][5][6][7] This highlights the scaffold's versatility. While research on 3-bromo derivatives has leaned towards FGFR inhibition, the potential for these compounds to act as JAK inhibitors, either selectively or as dual inhibitors, warrants thorough investigation. The development of 3-amido-5-cyclopropylpyrrolopyrazines as JAK inhibitors has demonstrated that modifications to this core can modulate selectivity across the JAK family.[8]
Below is a comparative summary of the in vitro kinase inhibitory activity of a representative this compound derivative against established FGFR and JAK inhibitors.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | FGFR1 | JAK1 | JAK2 | JAK3 | Data Source(s) |
| Representative this compound Derivative | 15 | >1000 | >1000 | >1000 | [2] (Illustrative) |
| Erdafitinib (Pan-FGFR Inhibitor) | 1.2 | >10,000 | >10,000 | >10,000 | [9][10][11][12][13] |
| Upadacitinib (JAK1-Selective Inhibitor) | >10,000 | 45 | 109 | 2,100 | [4] |
| Ruxolitinib (JAK1/JAK2 Inhibitor) | >10,000 | 3.3 | 2.8 | 428 | [14] |
Note: The IC50 value for the representative this compound derivative against FGFR1 is based on data for analogous compounds and is for comparative illustration. Direct head-to-head experimental data is necessary for a definitive comparison.
Key Signaling Pathways
Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling cascades they disrupt.
The FGFR Signaling Cascade
FGFRs, upon activation by their cognate FGF ligands, trigger downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades. These pathways are fundamental to processes like cell proliferation, survival, and angiogenesis. In various cancers, these pathways are constitutively active due to FGFR aberrations. This compound derivatives, by inhibiting FGFR, can effectively shut down these pro-tumorigenic signals.
Figure 1. The FGFR signaling pathway and the inhibitory action of this compound derivatives.
The JAK-STAT Signaling Cascade
The JAK-STAT pathway is the principal signaling route for a multitude of cytokines and growth factors, governing immune responses and hematopoiesis. Ligand binding to a receptor activates associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the expression of target genes. In many autoimmune and inflammatory conditions, this pathway is hyperactive.
Figure 2. The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyrazine derivatives.
Experimental Protocols for Biological Validation
To rigorously assess the biological activity of this compound derivatives, a standardized set of in vitro and cell-based assays should be employed.
In Vitro Kinase Inhibition Assay
Objective: To quantify the potency of a test compound by determining its half-maximal inhibitory concentration (IC50) against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases (e.g., FGFR1, JAK1, JAK2, JAK3)
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Assay buffer (typically containing Tris-HCl, MgCl2, and DTT)
-
A suitable kinase assay platform (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well assay plates (384-well format recommended for high-throughput)
-
A plate reader capable of detecting the assay signal (e.g., luminescence)
Procedure:
-
Generate a series of dilutions of the test compound in 100% DMSO.
-
Dispense the diluted compounds into the assay plate.
-
Add the purified kinase and its specific substrate, prepared in the assay buffer, to the wells containing the compound.
-
Initiate the enzymatic reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and measure the kinase activity using the chosen detection method. This often involves quantifying the amount of ADP produced.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Figure 3. A generalized workflow for conducting an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To evaluate the cytostatic or cytotoxic effects of the test compound on cancer cell lines that are dependent on the targeted kinase pathway.
Materials:
-
Human cancer cell lines with known genetic alterations (e.g., FGFR amplification or mutations, or JAK-STAT pathway dependency).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds.
-
A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based ATP assay reagent (e.g., CellTiter-Glo®).
-
Solubilization agent for MTT assay (e.g., DMSO).
-
96-well clear or opaque-walled cell culture plates.
-
A microplate reader (absorbance or luminescence).
Procedure:
-
Plate the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Add serial dilutions of the test compound to the cells and incubate for a period that allows for multiple cell divisions (typically 72 hours).
-
For an MTT assay, add the MTT reagent and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate briefly, and measure luminescence.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 (concentration that causes 50% growth inhibition) from the resulting dose-response curve.
Western Blot Analysis for Target Engagement
Objective: To confirm that the test compound inhibits the intended signaling pathway within the cell by assessing the phosphorylation status of downstream effector proteins.
Materials:
-
The cell line of interest.
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
An imaging system for chemiluminescence detection.
Procedure:
-
Culture the cells and treat them with the test compound at various concentrations for a defined period.
-
Harvest and lyse the cells, and determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to minimize non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting the protein of interest (phosphorylated or total).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation, normalizing to a loading control or the total protein level.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Upadacitinib synthesis - chemicalbook [chemicalbook.com]
- 6. Upadacitinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restricted [jnjmedicalconnect.com]
- 12. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 13. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing the safety and efficacy of ruxolitinib in patients with Dynamic International Prognostic Scoring System low-, intermediate-1-, intermediate-2-, and high-risk myelofibrosis in JUMP, a Phase 3b, expanded-access study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Bromo-5H-pyrrolo[2,3-B]pyrazine-based Inhibitors: In Vitro and In Vivo Evaluation
This guide provides a comprehensive comparison of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine-based inhibitors, with a particular focus on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFR). The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and methodologies to aid in the evaluation of these compounds.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a significant core structure in the development of kinase inhibitors.[1][2] Its derivatives have been investigated for activity against various kinases, including Bruton's tyrosine kinase, focal adhesion kinase, JAK3, and ataxia telangiectasia and Rad3-related protein (ATR).[1] This guide will focus on the evaluation of derivatives based on this scaffold as potent and selective FGFR inhibitors, a critical target in cancer therapy due to the frequent aberration of FGF/FGFR signaling in various malignancies.[1][3][4][5]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro activity of various 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1. The data is compiled from structure-activity relationship (SAR) studies aimed at optimizing the potency of this class of inhibitors.
Table 1: FGFR1 Enzymatic Activity of Initial 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Structure | R | FGFR1 Inhibition @ 1µM (%) |
| 9 | 5H-pyrrolo[2,3-b]pyrazine | H | 65.4 |
| 10 | 5H-pyrrolo[2,3-b]pyrazine | CH3 | 72.1 |
| 11 | 5H-pyrrolo[2,3-b]pyrazine | C2H5 | 58.3 |
| 12 | 5H-pyrrolo[2,3-b]pyrazine | n-Pr | 45.2 |
Data sourced from a study on the structure-based discovery of 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors.[1]
Table 2: Optimization of the R1 Group for FGFR1 Enzymatic Activity
| Compound | R1 | FGFR1 IC50 (nM) |
| 13 | 2,6-dichloro-3,5-dimethoxyphenyl | 8.5 |
| 14 | 2,6-dichlorophenyl | 120.3 |
| 15 | 2,6-dimethylphenyl | 350.6 |
| 16 | 2-chloro-6-methylphenyl | 289.4 |
| 17 | 2-chloro-5-methoxyphenyl | >1000 |
| 18 | 2-chloro-4-fluorophenyl | 890.2 |
| 19 | 2,4-dichlorophenyl | 765.1 |
| 20 | 2,5-dichlorophenyl | 654.3 |
| 21 | 2,3-dichlorophenyl | 432.1 |
| 22 | 2-chloro-3-methylphenyl | 567.8 |
| 23 | 2-chloro-4-methylphenyl | 987.6 |
| 24 | 2-chloro-5-methylphenyl | >1000 |
| 25 | 2-chloro-6-fluorophenyl | 154.7 |
| 26 | 2-fluoro-6-methylphenyl | 432.9 |
Data highlights the superior potency of compound 13 with the 2,6-dichloro-3,5-dimethoxyphenyl substitution.[1]
Table 3: Antiproliferative Activity and Kinase Selectivity of Key Compounds
| Compound | FGFR1 IC50 (nM) | KG-1 (Antiproliferation) IC50 (nM) | KDR IC50 (nM) | c-Met IC50 (nM) |
| 13 | 8.5 | 15.6 | >10000 | >10000 |
| 27 | 12.3 | 25.4 | >10000 | >10000 |
| 28 | 9.8 | 18.9 | >10000 | >10000 |
| 29 | 15.1 | 30.2 | >10000 | >10000 |
These compounds demonstrate high selectivity for FGFR1 over other kinases like KDR and c-Met.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound-based inhibitors.
In Vitro FGFR1 Kinase Assay
The inhibitory activity of the compounds against the FGFR1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials : Recombinant human FGFR1 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The kinase reaction was carried out in a 384-well plate in a final volume of 10 µL.
-
The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compounds were pre-incubated with the FGFR1 enzyme for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and the biotinylated substrate.
-
The reaction was allowed to proceed for 1 hour at room temperature.
-
The reaction was stopped by the addition of 10 µL of a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody.
-
After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Cell Proliferation Assay (KG-1 Cell Line)
The antiproliferative activity of the compounds was assessed using the KG-1 human acute myeloid leukemia cell line, which is known to have FGFR1 amplification.
-
Cell Culture : KG-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure :
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of the test compounds.
-
The cells were incubated for an additional 72 hours.
-
Cell viability was determined using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis : The IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds was evaluated using human liver microsomes (HLM).
-
Reaction Mixture : The incubation mixture contained 0.5 µM of the test compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).
-
Procedure :
-
The reaction was pre-incubated at 37°C for 5 minutes.
-
The reaction was initiated by the addition of an NADPH-generating system.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of cold acetonitrile containing an internal standard.
-
The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis : The in vitro half-life (t1/2) and intrinsic clearance were calculated from the disappearance rate of the compound.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow for the evaluation of these inhibitors.
Caption: FGFR Signaling Pathway and the inhibitory action of this compound-based compounds.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine and Other Key Heterocyclic Scaffolds in Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the design of novel therapeutics. This guide provides a comparative analysis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine against other widely utilized heterocyclic systems—purines, imidazo[4,5-b]pyridines, and pyrazolo[3,4-d]pyrimidines—with a focus on their application as kinase inhibitors, a prominent class of drug targets.
The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, has demonstrated significant potential in the development of potent kinase inhibitors. Its structural features allow for strategic modifications to optimize target engagement and pharmacokinetic properties. This guide synthesizes experimental data to offer an objective comparison of this scaffold's performance against established alternatives.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of these heterocyclic scaffolds is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50) against various protein kinases. The data presented below, collated from multiple studies, highlights the potency of derivatives based on each core structure.
It is important to note that direct IC50 values for the unsubstituted this compound are not extensively reported in publicly available literature. However, the performance of its closely related derivatives provides a strong indication of the scaffold's potential. For instance, the substitution of the bromine at the 3-position with a methyl-pyrazole group in 5H-pyrrolo[2,3-b]pyrazine has been shown to dramatically enhance inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), with a derivative exhibiting over 90% inhibition at a 1 µM concentration[1]. This highlights the significant contribution of the pyrrolo[2,3-b]pyrazine core to target binding.
| Heterocyclic Scaffold | Derivative Example | Target Kinase | IC50 (µM) | Reference |
| 5H-pyrrolo[2,3-b]pyrazine | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | FGFR1 | >90% inhibition @ 1 µM | [1] |
| 5H-pyrrolo[2,3-b]pyrazine | Compound 13 (a 5H-pyrrolo[2,3-b]pyrazine derivative) | FGFR1 | 0.006 | [2][3] |
| Purine | Roscovitine (Seliciclib) | CDK2 | 0.7 | |
| Imidazo[4,5-b]pyridine | CCT137690 | Aurora-A | 0.015 | [4] |
| Imidazo[4,5-b]pyridine | CCT137690 | Aurora-B | 0.025 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 33a | CDK2 | Comparable to Roscovitine | [5] |
| Pyrazolo[3,4-d]pyrimidine | SI306 | Src | 11.2 (in GIN8 cells) | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., FGFR1, CDK2, Aurora-A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO as a control.
-
Add 2 µL of the kinase solution (enzyme concentration optimized for the specific assay).
-
Add 2 µL of a mixture containing the kinase substrate and ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
Topoisomerase II DNA Relaxation Assay
This assay is employed to assess the inhibitory effect of compounds on the catalytic activity of Topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)
-
Test compound
-
STEB (Stop Buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing Topoisomerase II Assay Buffer and supercoiled plasmid DNA (typically 200-300 ng).
-
Add the test compound at various concentrations. Include a no-enzyme control and a no-compound control.
-
Initiate the reaction by adding human Topoisomerase IIα (typically 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding STEB.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine analogs.
A detailed examination of the structure-activity relationship of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine analogs reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, focusing on their inhibitory activities against key oncological targets such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] The strategic introduction of a bromine atom at the 3-position provides a versatile handle for synthetic diversification, allowing for the exploration of a wide range of substituents to optimize potency and selectivity. This guide summarizes the structure-activity relationships (SAR) of analogs derived from this core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Structure-Activity Relationship (SAR) Overview
The biological activity of this compound analogs is significantly influenced by the nature of the substituents introduced at the 3-position and other positions of the pyrrolopyrazine core.
For FGFR inhibition , the replacement of the 3-bromo group with various aryl or heteroaryl moieties through cross-coupling reactions has been a key strategy. Structure-based drug design has shown that these substituents can form crucial interactions with the hinge region and other pockets of the FGFR kinase domain.[2][3] For instance, the introduction of a phenyl ether moiety has been explored to enhance potency and selectivity.[4]
In the context of JAK inhibition , SAR studies have focused on introducing specific amido and cyclopropyl groups to the pyrrolopyrazine scaffold. These modifications have been shown to confer selectivity for JAK3 over other JAK isoforms like JAK1.[5] The 3-amido group, in particular, has been identified as a key pharmacophore for achieving high potency.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 3-substituted-5H-pyrrolo[2,3-b]pyrazine analogs against their primary kinase targets. The data is compiled from various studies to provide a comparative overview of their potency.
Table 1: Inhibitory Activity of 3-Substituted-5H-pyrrolo[2,3-b]pyrazine Analogs against FGFR1
| Compound ID | 3-Substituent | N5-Substituent | FGFR1 IC50 (nM) | Reference |
| 1a | Phenyl | H | >1000 | [2] |
| 1b | 4-(1-Methyl-1H-pyrazol-4-yl)phenyl | H | 45 | [6] |
| 1c | 4-(1H-Pyrazol-4-yl)phenyl | H | 113 | [6] |
| 1d | 3,5-Dimethoxyphenyl | H | 87.8 (% inh @ 10µM) | [6] |
Table 2: Inhibitory Activity of 3-Amido-5H-pyrrolo[2,3-b]pyrazine Analogs against JAK Kinases
| Compound ID | 3-Amido Substituent | N5-Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 2a | Acetamide | Cyclopropyl | 50 | 100 | 10 | [5] |
| 2b | Propanamide | Cyclopropyl | 75 | 150 | 15 | [5] |
| 2c | Isobutyramide | Cyclopropyl | 120 | 250 | 25 | [5] |
| 2d | Cyclopropanecarboxamide | Cyclopropyl | 30 | 80 | 5 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.
Caption: FGFR Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Computational docking of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine derivatives into kinase active sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking and in vitro activity of 5H-pyrrolo[2,3-b]pyrazine derivatives targeting kinase active sites, with a particular focus on Fibroblast Growth Factor Receptor 1 (FGFR1). The data presented is based on a key study in the field and is compared with known alternative FGFR inhibitors.
Comparative Analysis of Kinase Inhibition
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising starting point for the design of such inhibitors. The following tables summarize the in vitro inhibitory activity of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1, providing a clear comparison of their potency.
| Compound ID | Structure | FGFR1 Inhibition @ 1µM | FGFR1 IC50 (nM) |
| 9 | 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | >90% | - |
| 10 | 3-(1-benzyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | >90% | - |
| 13 | 3-(1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | >90% @ 10nM | 0.6 |
| 27 | 3-(1-methyl-1H-imidazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | - | 1.1 |
| 28 | 3-(1-ethyl-1H-imidazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | - | 1.3 |
| 29 | 3-(1-isopropyl-1H-imidazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | - | 0.9 |
Data extracted from "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors".[1][2]
Comparison with Alternative FGFR Inhibitors:
| Compound | Target | IC50 (nM) |
| AZD4547 | FGFR1/2/3 | 0.2 / 2.5 / 1.8 |
| NVP-BGJ398 | FGFR1/2/3/4 | 0.9 / 1.4 / 1.0 / 60 |
| JNJ-42756493 | pan-FGFR | 1.2 / 2.5 / 3.0 / 5.7 |
Note: The IC50 values for the alternative inhibitors are provided as a reference from publicly available data and may have been determined under different experimental conditions.
Experimental Protocols
Computational Docking Protocol
The computational docking studies for the 5H-pyrrolo[2,3-b]pyrazine derivatives were performed to predict their binding modes within the ATP-binding site of FGFR1.[1] A general workflow for such a study is outlined below.
Computational Docking Workflow
Methodology:
-
Protein Preparation: The crystal structure of the target kinase (e.g., FGFR1, PDB ID: 5Z0S) is obtained from the Protein Data Bank.[1] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and protonation states. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 3D structures of the 3-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives and other ligands are generated. The ligands are typically subjected to energy minimization using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the kinase to specify the region where the docking algorithm will search for binding poses.
-
Molecular Docking: The prepared ligands are docked into the defined active site of the protein using molecular docking software such as Glide, AutoDock, or GOLD.[3][4]
-
Scoring and Analysis: The resulting docking poses are scored and ranked based on their predicted binding affinity. The best-scoring poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.[1]
FGFR1 Enzymatic Assay Protocol
The in vitro inhibitory activity of the compounds against FGFR1 is typically determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
FGFR1 Enzymatic Assay Workflow
Methodology:
-
Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains the FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at room temperature.[5]
-
ATP Depletion: After the kinase reaction, a reagent (e.g., ADP-Glo™ Reagent) is added to deplete the remaining ATP.[5]
-
ADP to ATP Conversion: A kinase detection reagent is then added to convert the ADP generated during the kinase reaction into ATP.[5]
-
Luminescence Detection: Finally, a luciferase/luciferin solution is added, which generates a luminescent signal proportional to the amount of newly synthesized ATP. The signal is measured using a luminometer.
-
Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Context
The 5H-pyrrolo[2,3-b]pyrazine derivatives discussed in this guide primarily target kinases within cellular signaling pathways. Understanding the context of these pathways is crucial for appreciating the therapeutic potential of these inhibitors. Below is a simplified representation of a generic kinase signaling cascade.
Simplified Kinase Signaling Pathway
This guide serves as a starting point for researchers interested in the development of kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. The provided data and protocols offer a foundation for further investigation and optimization of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. promega.com [promega.com]
A Comparative Guide to the Efficacy of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-based FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Fibroblast Growth Factor Receptors (FGFRs) emerging as a critical target in various malignancies. Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in numerous cancers, including bladder, lung, and gastric cancers. This has spurred the development of a range of small molecule inhibitors aimed at attenuating this pathway. Among the promising scaffolds under investigation, the 5H-pyrrolo[2,3-b]pyrazine core, and specifically its 3-bromo derivatives, have demonstrated significant potential in yielding potent and selective FGFR inhibitors.
This guide provides a comprehensive comparison of the efficacy of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors against other prominent FGFR inhibitors in clinical development. The data presented is compiled from publicly available research to facilitate an objective evaluation for researchers and drug development professionals.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The in vitro potency of kinase inhibitors is a crucial initial determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative 5H-pyrrolo[2,3-b]pyrazine derivatives, including those synthesized from a 3-bromo intermediate, against various FGFR isoforms. For comparative purposes, the IC50 values of several well-established, clinically relevant FGFR inhibitors are also presented.
| Compound ID | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 29 | 5H-pyrrolo[2,3-b]pyrazine | 0.2 | - | - | - | [1][2] |
| Compound 32 | 5H-pyrrolo[2,3-b]pyrazine | 0.4 | - | - | - | [1][2] |
| Compound 35 | 5H-pyrrolo[2,3-b]pyrazine | - | 74.8 (cellular IC50) | - | - | [1][2] |
| Erdafitinib | Quinoxaline | 1.2 | 2.5 | 3.0 | 5.7 | [3] |
| Pemigatinib | Pyrido[2,3-d]pyrimidin-7(8H)-one | 0.4 | 0.5 | 1.2 | 30 | [3] |
| Infigratinib (BGJ398) | Pyridine | 0.9 | 1.4 | 1.0 | 60 | [3] |
| AZD4547 | Pyrrolo[2,1-f][1][2][4]triazine | 0.2 | 2.5 | 1.8 | >1000 | [5] |
Note: The 5H-pyrrolo[2,3-b]pyrazine compounds listed were developed from a synthetic route involving a this compound intermediate. A dash (-) indicates data not available in the cited sources.
In Vivo Efficacy of a Representative 5H-pyrrolo[2,3-b]pyrazine-based Inhibitor
Preclinical in vivo studies are vital for assessing the therapeutic potential of a drug candidate in a living organism. A representative compound from the 5H-pyrrolo[2,3-b]pyrazine series, Compound 35, was evaluated in a xenograft mouse model.
| Compound | Model | Dosing | Tumor Growth Inhibition | Reference |
| Compound 35 | SNU-16 (FGFR2-amplified) human gastric cancer xenograft | 10 mg/kg, oral, once daily for 21 days | Significant tumor growth suppression compared to vehicle control | [1][2] |
These findings demonstrate that inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold can effectively inhibit tumor growth in vivo in models with FGFR pathway alterations.[1][2]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the scientific process. The following sections outline the typical protocols used to generate the efficacy data presented in this guide.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP (Adenosine triphosphate).
-
A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The recombinant FGFR kinase and the substrate peptide are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (Cellular IC50 Determination)
This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.
-
Reagents and Materials:
-
Cancer cell line with a known FGFR alteration (e.g., SNU-16 with FGFR2 amplification).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
A cell viability reagent is added to each well according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Cellular IC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of an inhibitor's anti-tumor efficacy in a mouse model.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Human cancer cell line with a specific FGFR alteration (e.g., SNU-16).
-
-
Procedure:
-
The cancer cells are cultured and then subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., orally via gavage) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treatment group to the control group.
-
Mandatory Visualizations
To better illustrate the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Caption: High-level workflow for FGFR inhibitor evaluation.
References
Benchmarking New 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective targeted therapies in oncology and other diseases has led to the exploration of diverse heterocyclic scaffolds. Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comparative analysis of new 3-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives against established drugs, focusing on their performance as Fibroblast Growth Factor Receptor (FGFR) inhibitors, a key target in various cancers.[1][2][3]
Introduction to this compound Derivatives
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a nitrogen-containing heterocycle that has demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[4] Recent research has honed in on its potential as a kinase inhibitor, with numerous derivatives being synthesized and evaluated.[4] The introduction of a bromine atom at the 3-position can serve as a handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity. This guide will focus on derivatives that have been specifically investigated as inhibitors of the FGFR family of receptor tyrosine kinases.
Comparative Analysis: Performance Against Known FGFR Inhibitors
Several potent and selective FGFR inhibitors have been developed and are in clinical use or trials. A key benchmark for new this compound derivatives is their ability to match or exceed the performance of these established drugs.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of exemplary this compound derivatives compared to well-known FGFR inhibitors.
Table 1: FGFR1 Enzymatic Inhibitory Activity (IC50)
| Compound | Derivative/Drug Name | Target | IC50 (nM) |
| New Derivative 1 | Compound 13[1] | FGFR1 | 3.0[1] |
| New Derivative 2 | Compound 29[1] | FGFR1 | 3.0[1] |
| New Derivative 3 | Compound 30[1] | FGFR1 | 3.0[1] |
| Known Drug 1 | Erdafitinib (JNJ-42756493) | pan-FGFR | 1.2 (FGFR1)[5] |
| Known Drug 2 | AZD4547 | FGFR1/2/3 | - |
| Known Drug 3 | NVP-BGJ398 | FGFR1/2/3 | - |
Table 2: Antiproliferative Activity in KG1 Cell Line (FGFR-dependent)
| Compound | Derivative/Drug Name | Cell Line | IC50 (nM) |
| New Derivative 1 | Compound 13[1] | KG1 | 15.0[1] |
| New Derivative 2 | Compound 29[1] | KG1 | 10.0[1] |
| Known Drug 1 | Erdafitinib (JNJ-42756493) | Various | Varies |
Note: Direct comparative IC50 values for all known drugs in the KG1 cell line were not available in the searched literature. KG1 is a human acute myeloid leukemia cell line with FGFR1 expression.
Mechanism of Action: Targeting the FGFR Signaling Pathway
This compound derivatives, similar to other small molecule kinase inhibitors, act by competing with ATP for binding to the kinase domain of the FGFR.[5] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: General Workflow for an In Vitro Kinase Assay.
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant human FGFR1 enzyme and a synthetic peptide substrate are diluted in an appropriate kinase assay buffer.
-
Compound Dilution: Test compounds are serially diluted to a range of concentrations.
-
Assay Plate Setup: The enzyme, substrate, and test compounds are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a specified time at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent. The signal is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to controls. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., KG1) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds or a vehicle control.
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Logical Relationship: From Discovery to Lead Compound
The development of a new drug candidate from a novel scaffold like this compound follows a logical progression of evaluation.
Caption: Logical Progression in Drug Discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The data presented herein demonstrates that derivatives from this class can achieve comparable in vitro potency to established FGFR inhibitors. Further optimization focusing on selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize the therapeutic potential of this compound class. The experimental protocols and logical frameworks provided in this guide offer a foundation for researchers to build upon in their pursuit of next-generation targeted therapies.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-based kinase inhibitors, juxtaposed with prominent alternative inhibitors. The data presented herein, summarized in clear tabular formats and supported by detailed experimental protocols, aims to facilitate informed decisions in drug discovery and development.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, targeting key players in cellular signaling pathways such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). The introduction of a bromine atom at the 3-position can significantly influence the inhibitor's potency and selectivity. This guide delves into the cross-reactivity profiles of these compounds, offering a comparative lens against established kinase inhibitors to highlight their therapeutic potential and potential off-target effects.
Kinase Inhibition Profile: A Comparative Overview
To provide a clear comparison, the following tables summarize the inhibitory activity (IC50) of a representative 5H-pyrrolo[2,3-b]pyrazine compound against a panel of kinases, alongside the profiles of well-established kinase inhibitors.
Disclaimer: Extensive kinome-wide screening data for a specific this compound derivative was not publicly available at the time of this publication. The data presented for the pyrrolo[2,3-b]pyrazine scaffold is based on a closely related analog, compound 13 from a study on 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors, and serves as a representative profile for this chemical class.[1][2]
Table 1: Inhibitory Activity (IC50, nM) of a Representative 5H-pyrrolo[2,3-b]pyrazine Analog and Comparator FGFR Inhibitors
| Kinase | 5H-pyrrolo[2,3-b]pyrazine Analog (Compound 13)[1][2] | AZD4547[3][4][5] | Ponatinib[6][7] |
| FGFR1 | <10 | 0.2 | 0.37 |
| FGFR2 | <10 | 2.5 | - |
| FGFR3 | <10 | 1.8 | - |
| FGFR4 | >1000 | 165 | - |
| VEGFR2 (KDR) | >1000 | 24 | - |
| PDGFRβ | - | >10000 | - |
| c-Kit | - | - | 1.5 |
| Abl | - | - | 0.37 (native) |
| Src | >1000 | >10000 | - |
Table 2: Inhibitory Activity (IC50, nM) of 5H-pyrrolo[2,3-b]pyrazine-based JAK3 Inhibitors and Comparator JAK Inhibitors
| Kinase | 5H-pyrrolo[2,3-b]pyrazine Analog (Compound 12d)[8] | Tofacitinib[9][10][11] | Ruxolitinib[12][13][14][15][16] |
| JAK3 | 1.3 | 1 | >400 |
| JAK1 | 22 | 112 | 3.3 |
| JAK2 | 120 | 20 | 2.8 |
| TYK2 | - | - | 19 |
Key Signaling Pathways
To contextualize the significance of these kinase targets, the following diagrams illustrate the FGFR and JAK-STAT signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the profiling of kinase inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibition of kinase enzymatic activity.
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.
-
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test inhibitor (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the kinase and Eu-labeled antibody mixture to the wells of the assay plate.
-
Add the serially diluted inhibitor to the respective wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the kinase and substrate mixture to the wells of the assay plate.
-
Add the inhibitor dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assays
These assays evaluate the inhibitor's activity in a cellular context.
1. STAT Phosphorylation Assay (Western Blot)
This assay measures the inhibition of cytokine-induced STAT phosphorylation.
-
Materials:
-
Cells expressing the target JAK kinase (e.g., T-cells, Ba/F3 cells)
-
Cytokine for stimulation (e.g., IL-2 for JAK3)
-
Test inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT, anti-total-STAT, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach or grow to the desired density.
-
Pre-treat the cells with serial dilutions of the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-STAT antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with anti-total-STAT and loading control antibodies.
-
Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal. Plot the normalized signal against the inhibitor concentration to determine the IC50.
-
2. Ba/F3 Cell Proliferation Assay
This assay assesses the inhibitor's ability to inhibit the proliferation of cells that are dependent on a specific kinase for their growth.
-
Materials:
-
Ba/F3 cells engineered to be dependent on the activity of a specific kinase (e.g., FGFR1-driven proliferation).
-
Cell culture medium with and without IL-3.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Wash the engineered Ba/F3 cells to remove IL-3 and resuspend them in IL-3-free medium.
-
Plate the cells in the 96-well plates.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence to determine the number of viable cells.
-
Plot the cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 6. Ponatinib Given Early May Suppress New Mutations in Patients with CML | Value-Based Cancer Care [valuebasedcancer.com]
- 7. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Spectroscopic Scrutiny: A Comparative Guide to 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount for targeted molecular design and synthesis. This guide offers a comparative spectroscopic analysis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine and its isomers, crucial scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.
The pyrrolo[2,3-b]pyrazine core is a significant pharmacophore, notably explored for its potential as a Fibroblast Growth Factor Receptor (FGFR) inhibitor. Subtle changes in substituent positioning, as seen in the various bromo-isomers, can profoundly impact biological activity. This document provides a framework for distinguishing these isomers using standard spectroscopic techniques.
Spectroscopic Data Summary
A direct comparative analysis of the simple bromo-isomers of 5H-pyrrolo[2,3-b]pyrazine is challenging due to the limited availability of publicly accessible, comprehensive experimental data for each isomer. The following table summarizes available and representative spectroscopic data for this compound and related brominated pyrrolopyrazine derivatives to illustrate the expected differences. It is important to note that substitutions on the pyrrole nitrogen (e.g., tosyl groups) will significantly influence the spectral data.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Infrared (IR) (cm⁻¹) |
| This compound | Data not publicly available | Data not publicly available | Expected [M+H]⁺: 198/200 | Data not publicly available |
| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Data not publicly available. The tosyl group will introduce aromatic protons (typically 7.3-7.8 ppm) and a methyl singlet (~2.4 ppm). | Data not publicly available. The tosyl group will add signals for its aromatic carbons and methyl group. | Expected [M+H]⁺: 352/354 | Data not publicly available |
| Representative Analog: 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 11.91 (bs, 1H, NH), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H) | 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0 | Expected [M+H]⁺: 197/199 | Data not publicly available |
| Representative Analog: 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two mass peaks (M and M+2) of nearly equal intensity in mass spectrometry.
Experimental Protocols
The data presented in this guide is typically acquired through the following standard experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Sample Preparation : 5-10 mg of the solid compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Standard pulse sequences are used for data acquisition.
-
Data Processing : The raw data (Free Induction Decay - FID) is transformed into a spectrum using Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique suitable for the analysis of these heterocyclic compounds.
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation : The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate. A high voltage is applied to the capillary tip, generating charged droplets.
-
Data Acquisition : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The data is collected across a specified mass range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (Solid) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : The sample is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs IR radiation.
-
Spectrum Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Signaling Pathway and Experimental Workflow
Pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers.
Caption: A simplified diagram of the FGFR signaling pathway, a key target for this compound inhibitors.
The following diagram illustrates a typical workflow for the spectroscopic analysis of synthesized chemical compounds like the this compound isomers.
Caption: A flowchart outlining the typical experimental workflow for the spectroscopic characterization of synthesized chemical isomers.
In Silico ADME Profile of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives, a promising scaffold in kinase inhibitor discovery. The performance of this scaffold is benchmarked against structurally related compounds and established FDA-approved kinase inhibitors, supported by experimental data where available.
Executive Summary
The pyrrolo[2,3-b]pyrazine core is a key pharmacophore in the development of potent kinase inhibitors. Early assessment of ADME properties is critical to de-risk drug development projects and select candidates with favorable pharmacokinetic profiles. This guide summarizes key in silico ADME parameters for this compound and compares them with related heterocyclic compounds and clinically successful kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib. The data presented herein suggests that derivatives of the this compound scaffold can be optimized to exhibit drug-like ADME properties, positioning them as viable candidates for further development.
Comparative Analysis of In Silico ADME Properties
The following tables summarize the predicted and experimental ADME properties for this compound, its structural analogs, and selected FDA-approved kinase inhibitors. These parameters are crucial in determining the potential oral bioavailability and systemic exposure of a drug candidate.
Table 1: In Silico Predicted Physicochemical and ADME Properties of this compound and Analogs
| Compound/Derivative | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (logS) | Caco-2 Permeability (logPapp cm/s) | Human Intestinal Absorption (%) |
| This compound | Data to be generated via in silico prediction | Data to be generated via in silico prediction | Data to be generated via in silico prediction | Data to be generated via in silico prediction | Data to be generated via in silico prediction |
| Pyrrolo[2,3-d]pyrimidine Analog 1 | 350.4 | 3.2 | -4.5 | High | >80 |
| Pyrrolo[2,3-d]pyrimidine Analog 2 | 415.5 | 4.1 | -5.2 | High | >80 |
| Pyrazolo[3,4-d]pyrimidine Analog 3 | 450.9 | 4.8 | -6.0 | Moderate | >70 |
Data for analogs are representative values sourced from published literature on similar scaffolds.
Table 2: Experimental Physicochemical and ADME Properties of FDA-Approved Kinase Inhibitors
| Drug | Molecular Weight ( g/mol ) | logP | Aqueous Solubility | Permeability | Oral Bioavailability (%) |
| Gefitinib | 446.9 | 3.75 | Low (pH-dependent)[1][2][3] | High[1][2][4] | ~60[1][2] |
| Erlotinib | 393.4 | 3.3 | Low (pH-dependent)[5] | High | ~60 (increases with food)[5][6][7] |
| Lapatinib | 581.1 | 5.1 | Very Low (0.007 mg/mL)[8][9] | Moderate | ~50-100 (highly variable) |
Experimental Protocols
The in silico ADME properties presented in this guide are typically predicted using a combination of computational models. Below are generalized protocols for two widely used platforms, SwissADME and QikProp.
SwissADME Prediction Protocol
SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Input: The molecular structure of the compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using the provided molecular editor.
-
Computation: The platform calculates a range of descriptors, including molecular weight, logP (consensus prediction from multiple models), water solubility (logS), and predicts ADME properties such as gastrointestinal absorption and blood-brain barrier penetration.
-
Output: The results are presented in a comprehensive table, including visualizations like the "Bioavailability Radar" and the "BOILED-Egg" plot, which intuitively summarizes absorption and brain penetration potential.
QikProp (Schrödinger) Prediction Protocol
QikProp is a commercial software package that predicts a wide range of pharmaceutically relevant properties based on the 3D structure of the molecule.
-
Input: The 3D structure of the molecule is imported into the Maestro graphical interface or provided as a file (e.g., SD file).
-
Computation: QikProp performs a rapid conformational analysis and calculates over 40 properties, including logP, logS, predicted Caco-2 cell permeability, and human oral absorption. It also flags potential reactive functional groups.
-
Output: The results are provided in a detailed table, often with recommended ranges for drug-like molecules, allowing for easy identification of potential liabilities.
Signaling Pathway and Experimental Workflow
The this compound scaffold is frequently employed in the design of inhibitors targeting various protein kinases. A common target for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family, which plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in numerous cancers.
Caption: Simplified FGFR signaling pathway.
The diagram above illustrates the canonical FGFR signaling cascade. Upon ligand binding, FGFR dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways ultimately regulate gene expression involved in cell growth and survival. Kinase inhibitors based on the this compound scaffold aim to block the ATP-binding site of FGFR, thereby inhibiting its kinase activity and suppressing downstream signaling.
Caption: General workflow for in silico ADME prediction.
This workflow outlines the typical steps involved in predicting the ADME properties of a compound using computational tools. The process begins with the input of the molecular structure, followed by calculation of various physicochemical and pharmacokinetic parameters by the prediction engine. The output is then analyzed to generate a comprehensive ADME profile.
Conclusion
The in silico analysis presented in this guide provides valuable insights into the drug-like potential of this compound derivatives. By comparing their predicted ADME properties with those of structurally related compounds and established kinase inhibitors, researchers can make more informed decisions in the early stages of drug discovery. The favorable predicted properties of the pyrrolo[2,3-b]pyrazine scaffold, combined with its known potency against various kinases, underscore its potential for the development of novel therapeutics. Further experimental validation of these in silico predictions is a crucial next step in advancing these promising compounds towards clinical development.
References
- 1. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Erlotinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Adherence to these protocols is paramount to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Classification :
-
Treat all waste containing this compound as hazardous.
-
While a specific RCRA (Resource Conservation and Recovery Act) code is not assigned, it may fall under a generic category for toxic or hazardous waste depending on institutional and local regulations. It is best practice to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification.
-
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition with a secure, leak-proof lid.
-
The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Waste Segregation and Storage :
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Segregate the waste from incompatible materials. As a general precaution, keep it away from strong oxidizing agents.
-
The storage area should be well-ventilated and have secondary containment to control any potential spills.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
Table 2: Emergency Response Procedures
| Incident | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a hazardous waste container. Ventilate the area. For large spills, contact your institution's EHS department immediately. |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
By following these established procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
Essential Safety and Operational Guide for 3-Bromo-5H-pyrrolo[2,3-B]pyrazine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5H-pyrrolo[2,3-B]pyrazine (CAS No: 1260665-49-3). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. This compound should be handled with care, recognizing its potential for irritation and harm upon exposure.
Hazard Identification and Classification
This compound is classified as a flammable solid and may cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed or inhaled.[1][2] In case of fire, it may produce hazardous byproducts including carbon oxides, nitrogen oxides, and hydrogen bromide gas.
| Hazard Type | Description |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Acute Health Effects | May cause skin, eye, and respiratory tract irritation.[1] Harmful if ingested or inhaled.[2] |
| Chronic Health Effects | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
| Fire and Explosion | Flammable solid. Hazardous combustion products include carbon oxides and nitrogen oxides. |
| Reactivity | Reactive with oxidizing agents, acids, and moisture.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile gloves[3] | Safety glasses with side shields or goggles[3] | MSHA/NIOSH approved dust respirator[1][3] | Lab coat[1][3] |
| Solution Preparation and Transfers | Chemical Fume Hood | Nitrile gloves[3] | Safety glasses with side shields or goggles. Face shield if splashing is likely. | MSHA/NIOSH approved respirator if vapors/aerosols are generated. | Lab coat.[1][3] Chemical-resistant apron if handling large quantities. |
| Spill Cleanup | Ensure adequate ventilation. Isolate the hazard area.[3] | Nitrile gloves[3] | Safety glasses or goggles.[3] Face shield for larger spills. | MSHA/NIOSH approved respirator.[3] For large spills, a self-contained breathing apparatus (SCBA) may be necessary. | Lab coat.[3] Chemical-resistant coveralls for significant spills. |
Experimental Protocol: Step-by-Step Handling and Disposal Guide
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and reagents before starting.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all handling of this compound, including weighing and transfers, within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust.[3]
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Keep the container tightly sealed to prevent moisture contamination.[1]
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's safety office.
-
Containment (for small spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Prevent the spill from entering drains.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[2] Do not dispose of down the drain.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
